ATL-802
Description
Properties
Molecular Formula |
C24H22F3N7O3 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H22F3N7O3/c1-3-10-33-20-18(22(36)34(23(33)37)15-6-7-15)30-19(31-20)13-5-9-17(29-11-13)32(2)21(35)14-4-8-16(28-12-14)24(25,26)27/h4-5,8-9,11-12,15H,3,6-7,10H2,1-2H3,(H,30,31) |
InChI Key |
IKIXRBGOWUFFBN-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATL802; ATL 802; ATL-802. |
Origin of Product |
United States |
Foundational & Exploratory
ATL-802: A Potent and Selective Adenosine A2B Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ATL-802 is a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including diabetes, inflammation, and cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H20F3N7O3 |
| Molecular Weight | 513.47 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively binding to and inhibiting the adenosine A2B receptor. The A2BR is coupled to Gs and Gq proteins and its activation by adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound effectively antagonizes the downstream signaling cascades initiated by A2BR activation.
In-depth Technical Guide: ATL-802, a Potent and Selective Adenosine A2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATL-802 is a potent and highly selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its biological target, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are provided to facilitate further research and development.
Introduction to this compound and its Biological Target
This compound has been identified as a powerful research tool for investigating the physiological roles of the adenosine A2B receptor. The A2BR is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is distinguished by its lower affinity for the endogenous ligand, adenosine. Consequently, the A2BR is thought to be primarily activated under conditions of cellular stress or injury, where extracellular adenosine concentrations are significantly elevated. The A2BR is expressed in various tissues, including the lungs, intestines, and bladder, and is involved in processes such as inflammation, vasodilation, and cell growth. Due to its role in these pathways, the A2B receptor is a promising therapeutic target for a range of conditions, including diabetes, inflammatory diseases, and certain cancers.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the adenosine A2B receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, adenosine, thereby inhibiting the downstream signaling cascade.
The A2B receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes.
Below is a diagram illustrating the canonical A2B receptor signaling pathway and the inhibitory action of this compound.
Caption: A2B receptor signaling pathway and inhibition by this compound.
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound have been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
The following tables summarize the reported Ki values for this compound at mouse and human adenosine receptor subtypes.
Table 1: Binding Affinity of this compound for Mouse Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A2B | 8.6 ± 2.2 |
| A2A | > 10,000 |
| A1 | > 10,000 |
| A3 | > 10,000 |
| Data from Cagnina RE, et al. Am J Physiol Lung Cell Mol Physiol. 2009.[1] |
Table 2: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A2B | 2.36 |
| A2A | 654 |
| A1 | 369 |
| A3 | > 1000 |
| Data from Müller et al., 2018 as cited in a review by Jacobson KA, et al. |
These data demonstrate that this compound is a highly potent antagonist of the mouse A2B receptor with exceptional selectivity over other adenosine receptor subtypes.[1] While still potent at the human A2B receptor, its selectivity is less pronounced compared to its profile at mouse receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound, such as this compound, for the adenosine A2B receptor.
Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the A2B receptor.
Materials:
-
Cell membranes prepared from cells expressing the adenosine A2B receptor (e.g., HEK-293 or CHO cells).
-
Radioligand specific for the A2B receptor (e.g., [³H]DPCPX).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled A2B receptor agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Workflow:
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include control wells for total binding (no test compound) and non-specific binding (high concentration of a non-radiolabeled ligand).
-
Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a general method to assess the functional antagonism of this compound at the A2B receptor by measuring its effect on agonist-induced cAMP production.
Objective: To determine the ability of this compound to inhibit A2B receptor agonist-stimulated intracellular cAMP accumulation.
Materials:
-
Whole cells expressing the adenosine A2B receptor.
-
A2B receptor agonist (e.g., NECA).
-
Test compound (this compound).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA or HTRF-based).
-
Microplate reader.
Workflow:
Caption: Workflow for a cAMP accumulation assay.
Procedure:
-
Cell Seeding: Seed cells expressing the A2B receptor into a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for a defined period.
-
Stimulation: Add a fixed concentration of an A2B receptor agonist (e.g., NECA) to the wells to stimulate cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the instructions of the cAMP immunoassay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay. In these assays, the signal is typically inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the extent of inhibition.
Conclusion
This compound is a valuable pharmacological tool for the study of the adenosine A2B receptor. Its high potency and, particularly in rodents, exceptional selectivity, make it suitable for a range of in vitro and in vivo investigations. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies of A2BR biology and its potential as a therapeutic target. Further research is warranted to fully elucidate the therapeutic potential of targeting the A2B receptor with selective antagonists like this compound.
References
The Discovery and Development of ATL-802: A Selective A2B Adenosine Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ATL-802, also known as CVT-6883 and GS-6201, is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). Its discovery by scientists at CV Therapeutics marked a significant advancement in the pursuit of targeted therapies for inflammatory conditions, particularly respiratory diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.
Introduction: The A2B Adenosine Receptor as a Therapeutic Target
The A2B adenosine receptor is one of four subtypes of G protein-coupled receptors for adenosine. Under physiological conditions, extracellular adenosine levels are low; however, in response to cellular stress, such as inflammation or hypoxia, adenosine levels rise significantly. The A2BAR is considered a low-affinity receptor for adenosine and is therefore primarily activated under these pathological conditions. Upon activation, the A2BAR, predominantly coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been implicated in a variety of pro-inflammatory responses, making the A2BAR an attractive target for therapeutic intervention in inflammatory diseases.
Discovery and Lead Optimization
The development of this compound originated from a lead optimization program at CV Therapeutics aimed at identifying selective A2BAR antagonists. Initial efforts focused on symmetrically substituted xanthine (B1682287) derivatives. While these compounds demonstrated high affinity and selectivity for the human A2BAR, they suffered from poor pharmacokinetic properties, limiting their therapeutic potential.
This led to a strategic shift towards the investigation of differentially alkyl-substituted xanthines. By modifying the substituents at the N-1 and N-3 positions of the xanthine core, researchers aimed to enhance both the affinity for the A2BAR and the oral bioavailability of the compounds. This systematic structure-activity relationship (SAR) study culminated in the discovery of "compound 62," which was later designated as this compound (CVT-6883).
Full Chemical Name: N-(5-(1-cyclopropyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)pyridin-2-yl)-N-methyl-6-(trifluoromethyl)nicotinamide
Pharmacological Characterization
This compound was extensively characterized through a series of in vitro and preclinical studies to determine its potency, selectivity, and functional activity.
Binding Affinity
Radioligand binding assays were crucial in determining the affinity of this compound for the four human adenosine receptor subtypes. These experiments demonstrated the high selectivity of this compound for the A2BAR.
Table 1: Binding Affinities (Ki) of this compound at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| A1 | 1940[1] |
| A2A | 3280[1] |
| A2B | 22[1] |
| A3 | 1070[1] |
Functional Antagonism
The functional antagonist activity of this compound was assessed using cAMP accumulation assays in cell lines engineered to express the human A2BAR (HEK-A2B) and in cells endogenously expressing the receptor (NIH3T3). In these assays, the ability of this compound to inhibit the increase in intracellular cAMP induced by the adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA) was measured. This compound demonstrated potent functional antagonism with KB values of 6 nM in HEK-A2B cells and 2 nM in NIH3T3 cells.
Preclinical and Clinical Development
Preclinical studies in animal models of inflammatory airway disease provided evidence for the therapeutic potential of this compound. In a mouse model of asthma, this compound was shown to be efficacious. Following promising preclinical results, this compound advanced into Phase I clinical trials. A single ascending-dose study in healthy volunteers indicated that the compound was well-tolerated with no serious adverse events reported.
Signaling Pathway and Experimental Workflow
A2B Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the point of intervention for this compound.
Caption: A2B Adenosine Receptor Signaling Pathway and this compound Mechanism of Action.
Experimental Workflow for this compound Characterization
The following diagram outlines the general workflow employed in the discovery and characterization of this compound.
Caption: General Experimental Workflow for the Discovery and Development of this compound.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize this compound. It is important to note that the specific, detailed protocols used by CV Therapeutics for this compound are not fully available in the public domain. The methods described below are based on standard pharmacological practices for adenosine receptor research.
Radioligand Binding Assay (Representative Protocol)
Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes.
Materials:
-
Membranes from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), or other suitable radiolabeled antagonists.
-
This compound (test compound).
-
Non-specific binding competitor (e.g., a high concentration of a non-labeled standard antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the specific adenosine receptor subtype. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or individual tubes, combine the following in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand.
-
Increasing concentrations of this compound (for competition binding curve).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist.
-
-
Incubation: Add a standardized amount of cell membrane preparation to each well/tube to initiate the binding reaction.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (Representative Protocol)
Objective: To determine the functional antagonist activity (KB) of this compound at the human A2B adenosine receptor.
Materials:
-
HEK-293 cells stably expressing the human A2B adenosine receptor (HEK-A2B).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or serum-free medium).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenosine receptor agonist (e.g., NECA).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate HEK-A2B cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing a phosphodiesterase inhibitor and varying concentrations of this compound to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Agonist Stimulation: Add a fixed concentration of the agonist (NECA) to the wells to stimulate cAMP production.
-
Incubate for a further defined period (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence).
-
Data Analysis: Generate a dose-response curve for the inhibition of NECA-stimulated cAMP production by this compound. The IC50 value is determined from this curve. The KB (equilibrium dissociation constant for the antagonist) can be calculated using the Schild equation.
Conclusion
The discovery and development of this compound represent a successful application of medicinal chemistry principles to generate a potent and selective A2B adenosine receptor antagonist. Its favorable pharmacological profile and promising early clinical data underscore the potential of targeting the A2BAR for the treatment of inflammatory diseases. The experimental methodologies outlined in this guide provide a framework for the characterization of such compounds and contribute to the broader understanding of adenosine receptor pharmacology. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound.
References
Technical Guide: Synthesis Pathway and Feasibility of ATL-802
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATL-802 is a potent and selective antagonist of the A2B adenosine (B11128) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Its potential therapeutic applications have garnered significant interest within the research community. This document provides an in-depth technical guide on the synthesis of this compound, including a feasible synthetic pathway, detailed experimental protocols for key reactions, and a summary of relevant chemical data. The presented synthesis is based on established methodologies for the preparation of 8-substituted xanthine (B1682287) derivatives, primarily utilizing the Traube purine (B94841) synthesis.
Introduction to this compound
This compound, with the chemical name N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-yl)phenyl)methanesulfonamide, is a notable adenosine A2B receptor antagonist.[1] The A2B receptor is one of four adenosine receptor subtypes and is typically activated under conditions of high adenosine concentrations, such as inflammation or hypoxia. Antagonism of this receptor has shown potential in various therapeutic areas, including inflammatory diseases and cancer.[2] The xanthine scaffold of this compound is a common feature among adenosine receptor antagonists.[3][4][5]
Chemical Data for this compound
| Property | Value |
| IUPAC Name | N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-yl)phenyl)methanesulfonamide |
| CAS Number | 847612-12-8 |
| Molecular Formula | C18H22N6O4S |
| Molecular Weight | 418.47 g/mol |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a convergent synthesis strategy culminating in the construction of the central xanthine core via the Traube purine synthesis. This well-established method involves the condensation of a 5,6-diaminopyrimidine derivative with a carboxylic acid, followed by cyclization to form the fused imidazole (B134444) ring of the purine system.
The proposed synthetic route is outlined below and involves three main stages:
-
Synthesis of the key intermediate, 1,3-dipropyl-5,6-diaminouracil.
-
Preparation of the 8-position substituent, 2-(methanesulfonamido)benzoic acid.
-
Condensation and cyclization to yield the final product, this compound.
Logical Flow of the Synthesis Pathway
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 1,3-Dipropyl-5,6-diaminouracil
This stage focuses on the preparation of the key pyrimidine (B1678525) intermediate.
-
Reaction: Condensation of N,N'-dipropylurea with cyanoacetic acid.
-
Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol (B145695), add N,N'-dipropylurea and cyanoacetic acid.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, the precipitate is collected by filtration, washed with ethanol and ether, and then dissolved in hot water.
-
Acidify the aqueous solution with acetic acid to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 1,3-dipropyl-6-aminouracil.
-
-
Reaction: Nitrosation of 1,3-dipropyl-6-aminouracil.
-
Procedure:
-
Suspend 1,3-dipropyl-6-aminouracil in water with glacial acetic acid.
-
Cool the suspension in an ice bath and add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature.
-
Collect the resulting purple precipitate by filtration, wash with cold water and ethanol, and dry.
-
-
Reaction: Reduction of the nitroso group.
-
Procedure:
-
Suspend 1,3-dipropyl-6-amino-5-nitrosouracil in a mixture of water and ammonia (B1221849) solution.
-
Add sodium dithionite (B78146) portion-wise while heating the mixture to 70-80 °C. The color of the suspension will change from purple to a pale yellow or off-white.
-
After the addition is complete, continue heating for a further 30 minutes.
-
Cool the reaction mixture in an ice bath, and collect the precipitate by filtration.
-
Wash with cold water and dry under vacuum to yield 1,3-dipropyl-5,6-diaminouracil.
-
Stage 2: Synthesis of 2-(Methanesulfonamido)benzoic acid
-
Reaction: Sulfonylation of 2-aminobenzoic acid.
-
Procedure:
-
Dissolve 2-aminobenzoic acid in pyridine (B92270) and cool in an ice bath.
-
Add methanesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol/water to obtain pure 2-(methanesulfonamido)benzoic acid.
-
Stage 3: Synthesis of this compound (N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-yl)phenyl)methanesulfonamide)
-
Reaction: Condensation and cyclization of 1,3-dipropyl-5,6-diaminouracil and 2-(methanesulfonamido)benzoic acid.
-
Procedure:
-
A mixture of 1,3-dipropyl-5,6-diaminouracil and 2-(methanesulfonamido)benzoic acid is heated at 180-200 °C for 2-3 hours.
-
Alternatively, the condensation can be carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) or in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) followed by thermal or base-catalyzed cyclization. For the base-catalyzed cyclization, the intermediate amide can be heated in an aqueous sodium hydroxide (B78521) solution.
-
After cooling, the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Involving A2B Adenosine Receptor
This compound acts as an antagonist at the A2B adenosine receptor. This receptor is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. By blocking the binding of adenosine to the A2B receptor, this compound can inhibit these downstream signaling cascades.
Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.
Feasibility and Conclusion
The proposed synthesis of this compound is highly feasible for a laboratory setting equipped with standard organic chemistry capabilities. The starting materials are commercially available, and the reactions involved, particularly the Traube purine synthesis, are well-documented in the chemical literature for the preparation of analogous xanthine derivatives.[3][4] The purification of intermediates and the final product can be achieved using standard techniques such as recrystallization and column chromatography.
This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers and drug development professionals interested in synthesizing this potent A2B adenosine receptor antagonist for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]
Preclinical Research Findings on ATL-802 Remain Undisclosed in Public Domain
A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific preclinical data for a compound designated "ATL-802." Information regarding its mechanism of action, in vitro efficacy, in vivo animal model studies, and associated experimental protocols is not currently available in the public domain.
Consequently, the creation of an in-depth technical guide with quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as requested is not feasible at this time due to the absence of foundational information.
Researchers, scientists, and drug development professionals interested in this specific compound are advised to monitor scientific conferences, publications from companies specializing in the relevant therapeutic area, and patent filings for any future disclosures related to this compound.
In-Depth Technical Guide: ATL-802 Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATL-802 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive technical overview of the methodologies and data essential for assessing the target engagement and validation of this compound. The A2BAR is a promising therapeutic target for conditions such as diabetes, inflammatory bowel disease, and cancer.[1][2][3] Understanding the binding characteristics, functional activity, and downstream signaling effects of this compound is critical for its preclinical and clinical development.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| This compound | A2BAR | Mouse | 8.6 | |
| A1AR | Mouse | >900-fold selectivity vs A2BAR | ||
| A2AAR | Mouse | >900-fold selectivity vs A2BAR | ||
| A3AR | Mouse | >900-fold selectivity vs A2BAR |
Table 1: Binding Affinity of this compound at Mouse Adenosine Receptors. This table presents the inhibitory constant (Ki) of this compound for the mouse A2B adenosine receptor, highlighting its high potency and selectivity against other adenosine receptor subtypes. Data derived from radioligand binding assays.
Experimental Protocols
Radioligand Binding Assay for Target Engagement
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the A2B adenosine receptor.
Objective: To quantify the binding affinity of this compound to the A2BAR expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing the human A2BAR.
-
Radioligand: [3H]-ZM241385 (a high-affinity A2AAR antagonist that also binds to A2BAR).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2BAR antagonist (e.g., 10 µM ZM241385).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound: A range of concentrations for competition binding.
-
Scintillation Counter and Vials.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells overexpressing the human A2BAR. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
30 µg of cell membrane protein.
-
A fixed concentration of [3H]-ZM241385 (e.g., 5 nM).[4]
-
Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
For non-specific binding, add 10 µM ZM241385 instead of this compound.
-
For total binding, add assay buffer instead of this compound or non-specific control.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
cAMP Functional Assay for Target Validation
This protocol outlines a functional assay to measure the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) accumulation, a key downstream signaling event of A2BAR activation.
Objective: To determine the functional potency (IC50) of this compound in blocking A2BAR-mediated signaling.
Materials:
-
Cells: HEK-293 cells endogenously or recombinantly expressing the human A2BAR.
-
Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist.
-
This compound: A range of concentrations for antagonism.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or rolipram) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed HEK-293 cells expressing the A2BAR into a 96-well plate and culture overnight.
-
Pre-incubation with Antagonist: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C in the presence of a PDE inhibitor.
-
Agonist Stimulation: Add a fixed concentration of NECA (typically the EC80 concentration for cAMP accumulation) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.
Mandatory Visualization
A2B Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the point of intervention for the antagonist this compound.
Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Target Engagement
The following diagram outlines the logical flow of experiments to establish the target engagement of this compound.
Caption: Experimental Workflow for this compound Target Engagement and Validation.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of this compound as an A2B adenosine receptor antagonist. The presented data, though limited by public availability, demonstrates the high potency and selectivity of this compound for its target. The detailed experimental protocols for radioligand binding and functional cAMP assays offer a clear path for researchers to independently verify and expand upon these findings. The visualization of the A2BAR signaling pathway and the experimental workflow provides a conceptual and practical guide for the continued investigation and validation of this compound in relevant therapeutic areas. Further studies are warranted to fully elucidate the in vivo efficacy and downstream signaling effects of this compound to support its progression as a clinical candidate.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. A2B receptor antagonist 2 | Adenosine Receptor | 784-90-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ATL-802, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BAR). The A2BAR has emerged as a promising therapeutic target for a variety of conditions, including diabetes, inflammatory diseases, and cancer. This document details the pharmacological profile of this compound and its related analogs, presenting key quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. The information is intended to support further research and development of A2BAR-targeted therapies.
Introduction to the Adenosine A2B Receptor
The adenosine A2B receptor is one of four G protein-coupled receptor subtypes for adenosine. Unlike the high-affinity A1, A2A, and A3 receptors, the A2BAR has a lower affinity for adenosine and is primarily activated under conditions of high adenosine concentration, which are often associated with pathophysiological states such as inflammation, hypoxia, and cellular stress. Activation of the A2BAR is coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates a variety of cellular responses, making the A2BAR a critical player in numerous physiological and pathological processes.
This compound and its Analogs: Potent and Selective A2BAR Antagonists
Quantitative Data for ATL-801 and Reference Compounds
The following table summarizes the binding affinities (Ki values) of ATL-801 and other well-characterized A2BAR antagonists, MRS1754 and GS-6201. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Receptor Subtype | Species | Ki (nM) | Reference |
| ATL-801 | A2B | Human | 19.32 ± 2.2 | [1] |
| A2B | Murine | 187 ± 96.3 | [1] | |
| A1 | Murine | 5162 ± 610 | [1] | |
| A2A | Murine | 3506 ± 869 | [1] | |
| MRS1754 | A2B | Human | 1.97 | [2] |
| A1 | Human | 403 | [2] | |
| A2A | Human | 503 | [2] | |
| A3 | Human | 570 | [2] | |
| GS-6201 | A2B | Human | 22 | [3][4][5] |
| A1 | Human | 1940 | [4] | |
| A2A | Human | 3280 | [4] | |
| A3 | Human | 1070 | [4] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its analogs is the competitive antagonism of the adenosine A2B receptor. By blocking the binding of endogenous adenosine to the A2BAR, these compounds inhibit the downstream signaling cascade.
A2BAR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A2B receptor and the inhibitory action of antagonists like this compound.
Experimental Protocols
The characterization of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their affinity, selectivity, and functional activity.
Radioligand Binding Assay for A2B Receptor
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the adenosine A2B receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the A2B receptor.
Materials:
-
HEK-293 cells stably expressing the human adenosine A2B receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]MRS1754).
-
Non-specific binding control (e.g., a high concentration of a known A2BAR antagonist like ZM241385).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the A2B receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This protocol measures the functional antagonism of the A2B receptor by a test compound.
Objective: To determine the ability of a test compound to inhibit agonist-stimulated cAMP production in cells expressing the A2B receptor.
Materials:
-
HEK-293 cells expressing the human A2B receptor.
-
Cell culture medium.
-
A2BAR agonist (e.g., NECA).
-
Test compound (e.g., this compound) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture:
-
Plate HEK-293 cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor and the test compound at various concentrations for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with the A2BAR agonist (NECA) for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the characterization of a novel A2BAR antagonist.
Conclusion
This compound and its related compounds represent a promising class of selective adenosine A2B receptor antagonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the specific pharmacological properties of this compound and its in vivo efficacy in relevant disease models is warranted to fully elucidate its therapeutic potential. The continued development of potent and selective A2BAR antagonists holds significant promise for the treatment of a range of human diseases.
References
Initial Safety and Toxicity Profile of TT125-802: A Technical Overview
Introduction
This technical guide provides a comprehensive overview of the initial safety and toxicity profile of TT125-802, a first-in-class, orally available small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. The information presented herein is primarily derived from the ongoing first-in-human Phase 1 clinical trial (NCT06403436) in patients with advanced solid tumors. It is important to note that the initial query for "ATL-802" likely contained a typographical error, as all relevant public domain data points to "TT125-802" for this class of drug and mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
TT125-802 is under development for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). Its mechanism of action involves the selective inhibition of the bromodomains of CBP and p300, which are crucial transcriptional co-activators involved in gene expression regulation related to cancer cell growth, proliferation, and drug resistance.[1][2][3] A key differentiator of TT125-802 highlighted in early clinical findings is its favorable safety profile, particularly the absence of thrombocytopenia, a dose-limiting toxicity often associated with other CBP/p300 inhibitors.[4][5]
Clinical Safety and Tolerability
The initial safety data for TT125-802 has been established in a Phase 1, open-label, dose-escalation study involving heavily pre-treated patients with advanced solid tumors.[1][6] The study's primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion.[7]
Adverse Events
TT125-802 has been generally well-tolerated in the clinical trial setting.[1][4] The majority of treatment-related adverse events (TRAEs) reported were mild to moderate in severity.
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study of TT125-802
| Adverse Event Category | Specific Events | Severity | Reversibility |
| Most Frequently Reported | Dysgeusia (altered taste) | Predominantly Grade 1/2 | Reversible |
| Hyperglycemia | Predominantly Grade 1/2 | Reversible | |
| Anemia | Predominantly Grade 1/2 | Reversible | |
| Transient increased aminotransaminase levels | Predominantly Grade 1/2 | Reversible | |
| Transient increased amylase/lipase levels | Predominantly Grade 1/2 | Reversible | |
| Stomatitis | Predominantly Grade 1/2 | Reversible | |
| Fatigue | Predominantly Grade 1/2 | Reversible | |
| Decreased appetite | Predominantly Grade 1/2 | Reversible | |
| Dose-Limiting Toxicity | Grade 3 Hyperglycemia | One instance reported at 60 mg BID dose | - |
| Notable Safety Finding | Thrombocytopenia | No cases observed | - |
Source: Data compiled from multiple reports on the NCT06403436 trial.[2][4][8][6]
Notably, 98% of the reported TRAEs were Grade 1 or 2 and were reversible.[4] The absence of thrombocytopenia is a significant finding, as this has been a common and dose-limiting toxicity for other molecules targeting CBP/p300.[5]
Dose-Limiting Toxicity and Maximum Tolerated Dose
In the dose-escalation part of the study, which evaluated doses from 15 mg once daily (QD) to 60 mg twice daily (BID), a single dose-limiting toxicity (DLT) was observed.[1][4] This was a case of Grade 3 hyperglycemia at the 60 mg BID dose.[4][6] A maximum tolerated dose (MTD) was not reached during this phase of the study.[1][9]
Experimental Protocols
Phase 1 Clinical Trial Protocol (NCT06403436)
The ongoing first-in-human study of TT125-802 is a multicenter, open-label, dose-escalation trial.
-
Study Design: The trial employs a Bayesian Logistics Regression Model to guide dose escalation.[7][6] Patients are enrolled in cohorts of 3 to 6 individuals.[4][6]
-
Patient Population: Eligible participants are adults (≥ 18 years) with advanced solid tumors that are resistant or refractory to standard therapies and who have an ECOG performance status of 0 or 1.[10]
-
Treatment Regimen: TT125-802 is administered orally on a continuous basis, either once or twice daily, until disease progression, unacceptable toxicity, or withdrawal of consent.[2][6] The study also includes cohorts to assess the effect of food on drug exposure.[1][8]
-
Primary Endpoints: The primary objectives are to evaluate the safety and tolerability of TT125-802, and to determine the MTD and/or the recommended dose for expansion. The frequency and severity of adverse events, dose interruptions, and DLTs are monitored over a 21-day period for each dose cohort.[6]
-
Secondary and Exploratory Endpoints: These include assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of TT125-802, as well as its preliminary anti-tumor activity (Objective Response Rate, Duration of Response).[1] Pharmacodynamic assessments, such as the suppression of CBP/p300-regulated gene expression signatures in surrogate tissues like hair follicles, have confirmed target engagement.
Preclinical Toxicology Protocols
Specific details of the preclinical good laboratory practice (GLP) toxicology studies for TT125-802 are not publicly available. Generally, such programs for small molecule inhibitors involve a standard battery of in vitro and in vivo studies to characterize the toxicity profile before human trials.
Table 2: General Framework for Preclinical Toxicology Evaluation
| Study Type | Typical Methodologies | Key Objectives |
| In Vitro Toxicology | Assays using various cell lines (e.g., cytotoxicity assays, mutagenicity assays like Ames test). | To assess the potential for genetic damage and direct cellular toxicity. |
| In Vivo Toxicology | Single-dose and repeat-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent). Administration route and duration are designed to mimic clinical use. | To identify potential target organs of toxicity, determine the no-observed-adverse-effect level (NOAEL), characterize the dose-response relationship, and assess the reversibility of toxic effects.[11] |
| Safety Pharmacology | Studies to evaluate the effects of the drug candidate on vital functions, focusing on the central nervous, cardiovascular, and respiratory systems. | To identify potential off-target effects that could pose a risk in clinical settings. |
| Genotoxicity | A battery of tests including in vitro and in vivo assays to detect gene mutations and chromosomal damage. | To assess the potential of the drug to cause genetic damage. |
| Developmental & Reproductive Toxicology (DART) | Studies in animal models to assess the potential effects on fertility, embryonic development, and pre- and post-natal development. | To evaluate risks to reproduction and development. |
Visualizations: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of TT125-802 and the workflow of the Phase 1 clinical trial.
References
- 1. TOLREMO therapeutics Completes First In Human Dose Escalation for TT125-802 and Presents Solid Tumor Monotherapy Results at ESMO 2025 — TOLREMO therapeutics: Stopping Non-genetic Cancer Drug Resistance as it Emerges [tolremo.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. ascopubs.org [ascopubs.org]
- 9. baselaunch.ch [baselaunch.ch]
- 10. trial.medpath.com [trial.medpath.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
Methodological & Application
Application Notes and Protocols for ATL-802 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATL-802 is a potent and highly selective antagonist of the mouse A2B adenosine (B11128) receptor (A2BR), a G-protein coupled receptor involved in a variety of physiological and pathological processes. As a member of the adenosine receptor family, the A2BR is activated by extracellular adenosine, which often accumulates in the tumor microenvironment and sites of inflammation, leading to immunosuppressive effects. This compound offers a powerful tool for in vitro studies to investigate the role of A2BR signaling in cancer biology, immunology, and other inflammatory conditions. By blocking the A2BR, this compound can reverse adenosine-mediated immunosuppression and inhibit tumor growth, making it a valuable compound for preclinical drug development.
The A2B receptor is coupled to Gs and Gq proteins. Activation of the Gs pathway leads to an increase in intracellular cyclic AMP (cAMP), while the Gq pathway stimulates phospholipase C. This compound effectively blocks these downstream signaling events, allowing for the elucidation of A2BR-mediated cellular functions.
Quantitative Data Summary
The following table summarizes the binding affinity and selectivity of this compound for various mouse adenosine receptors. This data is critical for designing experiments and interpreting results.
| Target Receptor | Ligand | Kᵢ (nM) | Selectivity vs. A2BR |
| Mouse A2B | This compound | 8.6 | - |
| Mouse A1 | This compound | >10,000 | >1162-fold |
| Mouse A2A | This compound | 8393 | 976-fold |
| Mouse A3 | This compound | >10,000 | >1162-fold |
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the point of inhibition by this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store this compound as a solid at -20°C. For long-term storage, -80°C is recommended.
-
Solubility: this compound is soluble in DMSO. Prepare a stock solution (e.g., 10 mM) in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Recommended Cell Lines
Since this compound is a selective antagonist for the mouse A2B receptor, it is essential to use murine cell lines that endogenously express A2BR. The following cell lines have been reported to express murine A2BR and are suitable for in vitro studies with this compound:
-
Murine Type II Alveolar Epithelial Cells (AECs): Primary cells that express high levels of A2BR.
-
LLC1 (Lewis Lung Carcinoma): A murine lung cancer cell line.
-
MC38 (Murine Colon Adenocarcinoma): A colon cancer cell line.
-
B16-SIY: A melanoma cell line engineered to express the SIYRYYGL peptide.
-
Primary Murine Splenocytes: For immunology studies.
Experimental Workflow: General Cell-Based Assay
The following diagram outlines a general workflow for conducting cell-based assays with this compound.
"ATL-802" dosage and administration guidelines
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific and medical literature, there is currently no information available regarding a compound designated as "ATL-802." This designation does not appear in published preclinical studies, clinical trials, or any other accessible documentation. Therefore, it is not possible to provide dosage and administration guidelines, experimental protocols, or signaling pathway diagrams for a compound with this identifier.
The absence of public information on "this compound" suggests that it may be an internal compound designation not yet disclosed, a misnomer, or a project that has not resulted in published data.
For the purpose of providing context on related research areas, we have included information on other investigational compounds with distinct numerical designations that appeared during the search process. It is crucial to note that these are not related to "this compound" and are provided for informational purposes only.
Investigational Compound: FP802 for Amyotrophic Lateral Sclerosis (ALS)
One compound identified through related searches is FP802 , a TwinF interface inhibitor. This molecule is being investigated for its potential neuroprotective effects in the context of Amyotrophic Lateral Sclerosis (ALS).
Mechanism of Action: FP802 is designed to selectively inhibit the toxic signaling of extrasynaptic NMDA receptors (eNMDARs) by disrupting the NMDAR/TRPM4 death signaling complex. This mechanism aims to prevent neuronal cell death while preserving the normal physiological functions of synaptic NMDARs.[1][2]
Preclinical Data: In a mouse model of ALS (SOD1G93A), post-disease onset treatment with FP802 has been shown to:
FP802 has also demonstrated the ability to block NMDA-induced death of neurons in forebrain organoids derived from ALS patients.[2][3][4]
Signaling Pathway of FP802 (Hypothesized)
Caption: Hypothesized signaling pathway of FP802 in preventing neuronal death.
Clinical Research in Ataxia-Telangiectasia (A-T)
Separately, research in the field of Ataxia-Telangiectasia (A-T), a rare genetic neurodegenerative disorder, has explored novel therapeutic approaches. One such approach involves the use of heptanoate (B1214049) to address mitochondrial dysfunction.
A clinical trial has been registered to investigate the use of a novel form of anaplerosis with heptanoate in individuals with A-T.[5] The rationale is that free heptanoate is metabolized to acetyl CoA and propionyl CoA, which can replenish the TCA cycle and enhance energy metabolism.[5]
It is important to reiterate that neither FP802 nor heptanoate are designated as this compound in any available public records.
We advise researchers interested in "this compound" to consult internal documentation from the originating institution or to await public disclosure of information related to this specific compound. Without such information, any discussion of its properties, dosage, or administration would be purely speculative.
References
- 1. FP802 | TwinF interface inhibitor | Probechem Biochemicals [probechem.com]
- 2. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
"ATL-802" solution preparation and stability
For Research Use Only
Introduction
ATL-802 is identified as an antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor involved in various physiological and pathological processes. This document provides detailed protocols for the preparation of this compound solutions and general guidelines for assessing their stability. These protocols are intended for researchers, scientists, and drug development professionals. It is crucial to note that specific solubility and stability data for this compound are not publicly available. Therefore, the following recommendations are based on general best practices for small molecule inhibitors and should be validated for the specific experimental context.
Data Presentation
Table 1: General Properties of Small Molecule Adenosine Receptor Antagonists
| Property | General Observation for Xanthine Derivatives | Recommendations for this compound |
| Solubility | Often exhibit low aqueous solubility. | Test solubility in various solvents (e.g., DMSO, ethanol). Start with a small amount of compound. |
| Stock Solution Solvent | Commonly dissolved in DMSO for in vitro studies. | High-purity, anhydrous DMSO is recommended for initial stock solutions. |
| Storage of Stock Solutions | Typically stored at -20°C or -80°C in aliquots to minimize freeze-thaw cycles. | Aliquot and store at ≤ -20°C. Protect from light. |
| Working Solution Preparation | Serial dilution from the stock solution into the final aqueous buffer or cell culture medium. | Prepare fresh for each experiment. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and a vehicle control should be included in all experiments. |
Table 2: Suggested Conditions for Stability Assessment of this compound Solutions
| Condition | Temperature | Duration | Analysis |
| Long-Term Storage | -20°C and -80°C | 1, 3, 6, 12 months | HPLC or LC-MS to assess degradation |
| Short-Term Storage (Working Solution) | 4°C and Room Temperature (e.g., 20-25°C) | 0, 2, 8, 24, 48 hours | HPLC or LC-MS to assess degradation |
| Freeze-Thaw Stability | -20°C to Room Temperature | 1, 3, 5 cycles | HPLC or LC-MS to assess degradation |
| In-Use Stability (in experimental medium) | 37°C (or experimental temperature) | 0, 2, 8, 24, 48 hours | HPLC or LC-MS to assess degradation and functional assay |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial containing this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but should be done with caution to avoid degradation.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Assessing the Stability of this compound in Solution
Materials:
-
Prepared stock solution of this compound
-
Experimental buffer or cell culture medium
-
Incubators set to desired temperatures
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate HPLC/LC-MS columns and solvents
Procedure:
-
Sample Preparation: Prepare solutions of this compound at the desired concentration in the experimental buffer or medium by diluting the stock solution.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the solution by HPLC or LC-MS to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Incubation: Incubate the remaining solutions under the desired storage conditions (see Table 2 for suggestions).
-
Time-Point Analysis: At each specified time point, collect an aliquot from each condition.
-
Sample Processing: If necessary, process the samples to remove any precipitates or interfering substances (e.g., centrifugation, protein precipitation).
-
HPLC/LC-MS Analysis: Analyze the aliquots by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate this compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
Visualizations
Adenosine A2B Receptor Signaling Pathway
Extracellular adenosine, an endogenous ligand, binds to and activates the A2B receptor. As an antagonist, this compound is expected to block this binding and inhibit the downstream signaling cascades.
Caption: Simplified signaling pathway of the Adenosine A2B Receptor.
Experimental Workflow for Solution Preparation and Stability Testing
This workflow outlines the key steps from receiving the compound to analyzing its stability.
Caption: Workflow for this compound solution preparation and stability testing.
Analytical Methods for "ATL-802" Quantification: A Methodological Framework
Despite a comprehensive search of publicly available scientific literature and drug development databases, no specific information was found for a compound designated "ATL-802." This suggests that "this compound" may be an internal project code for a proprietary molecule in early-stage development and not yet disclosed in public forums.
Therefore, this document provides a generalized framework of application notes and protocols for the quantification of a novel small molecule drug, which can be adapted once the specific physicochemical properties of this compound are known. The methodologies described below are standard in the pharmaceutical industry for the quantitative analysis of drug candidates in various matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of small molecules. This method is suitable for routine analysis in drug formulation and quality control.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined based on the UV spectrum of this compound |
| Run Time | 15 minutes |
Experimental Protocol: HPLC-UV Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol, acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the this compound drug substance in the mobile phase to a known concentration.
-
For Drug Product (e.g., tablets): Grind a known number of tablets to a fine powder. Extract the active ingredient with a suitable solvent, followed by filtration. Dilute the filtrate to a suitable concentration with the mobile phase.
-
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound reference standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Method Development
Caption: HPLC-UV method development workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices (e.g., plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Starting Conditions |
| LC System | UHPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MRM Transitions | To be determined by infusion of this compound standard |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into blank plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Data Analysis: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibration standards. Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Workflow for Bioanalytical Method Validation
Caption: Key parameters for bioanalytical method validation.
Potential Signaling Pathway Involvement
Without specific information on the mechanism of action of this compound, a hypothetical signaling pathway diagram is presented below. This illustrates a common drug action pathway where a small molecule inhibitor targets a specific kinase in a cellular signaling cascade. Once the target of this compound is identified, this diagram can be tailored accordingly.
Caption: Hypothetical signaling pathway for an inhibitor.
Disclaimer: The information provided above is a general guide. All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their accuracy, precision, and reliability for the intended purpose. The specific parameters and protocols will need to be optimized based on the unique chemical and physical properties of this compound.
Application Notes and Protocols for High-Throughput Screening of A2B Adenosine Receptor Antagonists
Introduction
The A2B adenosine (B11128) receptor (A2BAR) has emerged as a significant therapeutic target in immuno-oncology and various inflammatory diseases.[1][2][3] Under pathophysiological conditions, such as in the tumor microenvironment, high concentrations of adenosine accumulate and signal through the A2BAR on immune cells, leading to immunosuppression.[1][2] Antagonists of the A2BAR can block this signaling, thereby restoring anti-tumor immune responses.[1] This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel A2BAR antagonists.
Target Rationale: The A2B Adenosine Receptor
The A2B adenosine receptor is a G-protein-coupled receptor (GPCR) that is activated by adenosine. Unlike other adenosine receptors, the A2BAR has a low affinity for its ligand and is therefore primarily activated under conditions of high adenosine concentration, such as inflammation and cancer.[1] Activation of the A2BAR on immune cells, including T cells and natural killer (NK) cells, leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses their cytotoxic functions.[1] By blocking this interaction, A2BAR antagonists can reverse this immunosuppressive effect and enhance the body's ability to fight cancer.[1][3] Consequently, the discovery of potent and selective A2BAR antagonists is a key objective in modern drug development.[3][4][5]
Application Note 1: Homogeneous Competitive Binding Assay for A2BAR Antagonists
Objective: To identify compounds that bind to the human A2B adenosine receptor in a high-throughput format. This assay measures the ability of test compounds to displace a known radiolabeled or fluorescently-labeled ligand from the receptor.
Assay Principle: This assay is based on the principle of competitive binding. A constant concentration of a high-affinity labeled ligand and cell membranes expressing the A2BAR are incubated with varying concentrations of test compounds. The amount of labeled ligand displaced by the test compound is proportional to the test compound's affinity for the receptor.
Experimental Protocol:
Materials and Reagents:
-
HEK293 cell membranes expressing recombinant human A2B adenosine receptor
-
[³H]-DPCPX (a commonly used radiolabeled adenosine receptor ligand) or a suitable fluorescently-labeled A2BAR antagonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA
-
Adenosine Deaminase (ADA)
-
Non-specific binding control: Theophylline or other known A2BAR antagonist at a high concentration
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Scintillation fluid (for radiolabeled assays) or a fluorescence plate reader
Procedure:
-
Preparation: Thaw the A2BAR-expressing cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a robust signal-to-background ratio. Pre-treat the diluted membranes with adenosine deaminase (ADA) to remove any endogenous adenosine.
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls into the 384-well microplates. Typically, a final assay concentration of 10 µM for primary screening is used.
-
Reagent Addition: Add the diluted A2BAR membrane preparation to each well of the assay plate.
-
Labeled Ligand Addition: Add the labeled ligand (e.g., [³H]-DPCPX) to all wells at a concentration close to its Kd for the A2BAR.
-
Incubation: Incubate the plates at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.
-
Detection:
-
Radiometric: Harvest the contents of the wells onto filter mats using a cell harvester. Wash the filters to remove unbound radioligand. Dry the filters and add scintillation fluid. Count the radioactivity using a microplate scintillation counter.
-
Fluorescent: Read the plates directly in a fluorescence plate reader equipped with the appropriate excitation and emission filters.
-
-
Data Analysis: Determine the percent inhibition for each test compound by comparing its signal to the signals from the total binding (vehicle control) and non-specific binding wells.
Data Presentation:
| Compound | Target | Assay Type | Kᵢ (nM) | Selectivity vs A₁/A₂A/A₃ | Reference |
| PSB-1901 | Human A2BAR | Radioligand Binding | 0.0835 | >10,000-fold | [3] |
| ISAM-140 | Human A2BAR | Radioligand Binding | 3.49 | High | [4] |
| Compound 5 | Human A2BAR | Radioligand Binding | 9.97 | Moderate | [5] |
| Compound 6 | Human A2BAR | Radioligand Binding | 12.3 | Moderate | [5] |
Workflow Diagram:
Application Note 2: Functional cAMP Assay for A2BAR Antagonist Characterization
Objective: To determine the functional potency of compounds identified in the primary binding screen. This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP).
Assay Principle: The A2B adenosine receptor is coupled to the Gαs G-protein, which activates adenylyl cyclase to produce cAMP. This assay utilizes a cell line stably expressing the human A2BAR. An A2BAR agonist (e.g., NECA) is used to stimulate cAMP production. Antagonists will inhibit this agonist-induced cAMP increase in a dose-dependent manner. The amount of cAMP is measured using a homogenous assay system, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter gene assay.
Experimental Protocol:
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human A2B adenosine receptor
-
Cell culture medium
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
A2BAR agonist: NECA (5'-(N-Ethylcarboxamido)adenosine)
-
cAMP detection kit (e.g., HTRF cAMP kit or luciferase reporter assay system)
-
Test compounds dissolved in DMSO
-
384-well white microplates
-
Plate reader capable of HTRF or luminescence detection
Procedure:
-
Cell Plating: Seed the A2BAR-expressing cells into 384-well white microplates at an appropriate density and allow them to attach overnight.
-
Compound Addition: The next day, remove the culture medium and add assay buffer containing the test compounds at various concentrations. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the A2BAR agonist, NECA, to all wells (except for the negative control) at a concentration that elicits a sub-maximal response (EC₈₀).
-
Incubation: Incubate the plates for 30-60 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. For HTRF, this typically involves adding a europium cryptate-labeled anti-cAMP antibody and an XL665-labeled cAMP analog. For luciferase assays, a lysis buffer followed by the luciferase substrate is added.
-
Incubation: Incubate for 1 hour at room temperature for signal development.
-
Detection: Read the plates using a plate reader compatible with the chosen detection technology.
-
Data Analysis: Calculate the percent inhibition of the agonist response for each compound concentration. Determine the IC₅₀ value for each active compound by fitting the data to a four-parameter logistic equation.
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| PSB-1901 | Human A2BAR | Functional (cAMP) | - | [3] (KB = 0.0598 nM) |
| [¹¹C]2 | Human A2BAR | Functional (cAMP) | 210 | [4] |
Signaling Pathway Diagram:
References
- 1. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2B Adenosine Receptor Antagonists with Picomolar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry (IHC) Staining
Product Name: ATL-802
Application: Immunohistochemistry (Formalin-Fixed, Paraffin-Embedded Tissues)
Introduction
This document provides a detailed protocol for the use of this compound in immunohistochemical (IHC) analysis of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Immunohistochemistry is a powerful technique used to visualize the distribution and localization of a specific target antigen within the context of tissue architecture. The following protocol is a general guideline and may require optimization for specific experimental conditions and tissue types.
Principle of the Method
This protocol describes a standard indirect immunohistochemical staining method. The primary antibody, this compound, is applied to the tissue section and binds to its specific target antigen. A secondary antibody, which is conjugated to an enzyme (such as horseradish peroxidase - HRP), is then used to detect the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen-antibody reaction, allowing for visualization under a microscope.
Materials and Reagents
-
Primary Antibody: this compound (Concentration and storage conditions should be as per manufacturer's instructions)
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) on positively charged slides.
-
Positive and Negative Control Tissues: Tissues known to express and not express the target antigen, respectively.
-
Deparaffinization and Rehydration Reagents:
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Distilled or deionized water
-
-
Antigen Retrieval Reagents:
-
Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
-
Blocking Buffers:
-
Peroxidase/Alkaline Phosphatase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)
-
Normal Serum Blocking Solution (e.g., 5% Normal Goat Serum in PBS)
-
-
Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween 20.
-
Detection System: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP or Goat anti-Mouse IgG-HRP, depending on the host species of this compound).
-
Chromogen/Substrate: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin.
-
Dehydration and Clearing Reagents:
-
Ethanol (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
-
Mounting Medium: Permanent mounting medium.
-
Equipment:
-
Coplin jars or staining dishes
-
Humidified staining chamber
-
Light microscope
-
Water bath or steamer for antigen retrieval
-
Pipettes and tips
-
Experimental Protocol
Deparaffinization and Rehydration
-
Immerse slides in Xylene (or substitute): 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water for 5 minutes.
Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is recommended. The choice of retrieval buffer (Citrate pH 6.0 or Tris-EDTA pH 9.0) should be optimized.
-
Pre-heat the antigen retrieval solution in a water bath or steamer to 95-100°C.
-
Immerse the slides in the pre-heated retrieval solution and incubate for 20-30 minutes.
-
Allow the slides to cool in the retrieval solution for 20 minutes at room temperature.
-
Rinse slides in wash buffer (PBS-T or TBS-T) for 5 minutes.
Staining Procedure
-
Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer: 2 changes for 5 minutes each.
-
Blocking: Apply 2-3 drops of normal serum blocking solution and incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Gently blot the blocking solution from the slides (do not rinse). Apply the diluted this compound primary antibody. Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature. (Optimal dilution and incubation time should be determined by the user).
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody. Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
Chromogen Development: Apply the DAB substrate solution and incubate for 5-10 minutes, or until the desired stain intensity is reached. Monitor the color development under a microscope.
-
Rinse slides with distilled water to stop the reaction.
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse gently with running tap water.
-
Differentiation: Quickly dip the slides in 0.5% acid alcohol (optional, to remove excess background staining).
-
Bluing: Immerse slides in running tap water or a bluing reagent for 1-2 minutes until the nuclei turn blue.
-
Dehydration:
-
Immerse in 70% Ethanol for 1 minute.
-
Immerse in 95% Ethanol for 1 minute.
-
Immerse in 100% Ethanol: 2 changes for 2 minutes each.
-
-
Clearing: Immerse in Xylene (or substitute): 2 changes for 5 minutes each.
-
Mounting: Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip. Avoid air bubbles.
-
Allow the slides to dry before microscopic examination.
Data Interpretation
-
Positive Staining: The presence of a brown-colored precipitate (from DAB) indicates the localization of the target antigen.
-
Negative Control: The negative control tissue should not show any specific staining.
-
Localization: Note the subcellular localization of the staining (e.g., nuclear, cytoplasmic, membranous).
-
Intensity: Staining intensity can be scored (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).
Optimization Parameters
The following table summarizes key parameters that may require optimization for best results with this compound.
| Parameter | Recommended Starting Point | Optimization Range |
| Primary Antibody Dilution | To be determined by user (start with manufacturer's suggestion) | 1:50 - 1:500 |
| Incubation Time (Primary) | Overnight at 4°C | 1-2 hours at RT to 24 hours at 4°C |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) |
| Retrieval Time | 20 minutes | 15-40 minutes |
| Blocking Time | 30 minutes | 30-60 minutes |
| Secondary Antibody Dilution | As per manufacturer's instructions | To be optimized |
| DAB Incubation Time | 5 minutes | 2-10 minutes (monitor visually) |
Workflow and Signaling Pathway Diagrams
Caption: Immunohistochemistry (IHC) experimental workflow.
Caption: Indirect IHC detection signaling pathway.
Application Notes and Protocols for ATL-802 in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ATL-802 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BR), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, cancer, and diabetes.[1] The A2B receptor is expressed on numerous cell types, including immune cells, where it plays a role in modulating immune responses.[2][3] Flow cytometry is a powerful technique to analyze the expression of cell surface and intracellular proteins on a single-cell basis, making it an ideal tool to study the effects of this compound on A2BR-expressing cells.
These application notes provide detailed protocols for two key flow cytometry-based experiments utilizing this compound:
-
Quantification of A2B Receptor Expression on Immune Cell Subsets: To identify and quantify the percentage of different immune cell populations expressing the A2B receptor.
-
Functional Assay: Inhibition of Agonist-Induced Cytokine Production: To assess the antagonistic activity of this compound by measuring its ability to block A2BR agonist-induced cytokine production in immune cells.
Data Presentation
Table 1: A2B Adenosine Receptor (A2BR) Antagonist Profile - this compound
| Parameter | Value | Reference |
| Target | A2B Adenosine Receptor | [1] |
| Activity | Antagonist | [1] |
| Description | Potent and selective A2BR antagonist. | [1] |
| Therapeutic Area | Potential for diabetes and inflammation research. | [1] |
Table 2: Example Data - A2B Receptor Expression on Murine Splenocytes
| Immune Cell Subset | Marker Profile | % A2BR Positive (Vehicle Control) | % A2BR Positive (this compound Treated) |
| T Helper Cells | CD3+ CD4+ | 25.3 ± 3.1 | 24.9 ± 2.8 |
| Cytotoxic T Cells | CD3+ CD8+ | 18.9 ± 2.5 | 19.2 ± 2.9 |
| B Cells | CD19+ | 45.7 ± 5.2 | 46.1 ± 4.9 |
| Macrophages | CD11b+ F4/80+ | 62.1 ± 6.8 | 61.5 ± 7.1 |
| Dendritic Cells | CD11c+ MHCII+ | 55.4 ± 4.9 | 54.8 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments. No significant change in the percentage of A2BR positive cells is expected with short-term this compound treatment as it is a receptor antagonist, not a down-regulator.
Table 3: Example Data - Effect of this compound on NECA-Induced IL-6 Production in Macrophages
| Treatment Condition | IL-6 Positive Macrophages (%) | Mean Fluorescence Intensity (MFI) of IL-6 |
| Unstimulated (Vehicle) | 2.1 ± 0.5 | 150 ± 25 |
| NECA (10 µM) | 28.5 ± 3.7 | 1250 ± 150 |
| NECA (10 µM) + this compound (1 µM) | 8.3 ± 1.2 | 450 ± 50 |
| This compound (1 µM) alone | 2.3 ± 0.6 | 160 ± 30 |
Data are presented as mean ± standard deviation from three independent experiments. NECA is a potent adenosine receptor agonist.
Experimental Protocols
Protocol 1: Quantification of A2B Receptor Expression on Immune Cell Subsets
This protocol describes the staining of murine splenocytes to identify and quantify the expression of the A2B receptor on various immune cell populations.
Materials:
-
Single-cell suspension of murine splenocytes
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse A2BR (FITC or other fluorochrome)[4]
-
Anti-mouse CD3 (e.g., PE-Cy7)
-
Anti-mouse CD4 (e.g., APC)
-
Anti-mouse CD8 (e.g., PerCP-Cy5.5)
-
Anti-mouse CD19 (e.g., PE)
-
Anti-mouse CD11b (e.g., APC-Cy7)
-
Anti-mouse F4/80 (e.g., BV421)
-
Anti-mouse CD11c (e.g., BV605)
-
Anti-mouse MHCII (e.g., AF700)
-
-
Viability Dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of murine splenocytes and adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold FACS buffer.
-
Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining:
-
Prepare a cocktail of the fluorochrome-conjugated antibodies against the cell surface markers (CD3, CD4, CD8, CD19, CD11b, F4/80, CD11c, MHCII) and the anti-A2BR antibody at their predetermined optimal concentrations in FACS buffer.
-
Add the antibody cocktail to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer by centrifugation at 300-400 x g for 5 minutes.
-
Viability Staining: If using a non-fixable viability dye like PI or DAPI, resuspend the cells in FACS buffer containing the dye immediately before analysis. If using a fixable viability dye, follow the manufacturer's protocol.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 to 500,000) to allow for the analysis of rare populations.
-
Data Analysis:
-
Gate on single, viable cells.
-
Identify the different immune cell subsets based on their specific marker expression (e.g., T cells: CD3+, B cells: CD19+, Macrophages: CD11b+F4/80+).
-
Within each immune cell subset, quantify the percentage of cells positive for A2BR expression.
-
Protocol 2: Functional Assay: Inhibition of Agonist-Induced Cytokine Production
This protocol assesses the antagonistic effect of this compound on A2BR-mediated cytokine production in macrophages.
Materials:
-
Isolated murine peritoneal or bone marrow-derived macrophages
-
Complete RPMI-1640 medium
-
This compound
-
A2BR agonist (e.g., NECA)
-
Lipopolysaccharide (LPS) (as a positive control for cytokine induction)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS Buffer
-
Fc Block
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD11b (e.g., APC-Cy7)
-
Anti-mouse F4/80 (e.g., BV421)
-
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-mouse IL-6 antibody (e.g., PE)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate macrophages in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere.
-
Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with an A2BR agonist like NECA (e.g., 10 µM) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include unstimulated and LPS-stimulated wells as negative and positive controls, respectively.
-
-
Cell Harvesting: Harvest the cells by gentle scraping or using a cell detachment solution.
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Perform Fc blocking as described in Protocol 1.
-
Stain for surface markers (CD11b, F4/80) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with the fluorochrome-conjugated anti-IL-6 antibody for 30 minutes at room temperature in the dark.
-
-
Washing: Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on single, viable cells and then on the macrophage population (CD11b+ F4/80+).
-
Determine the percentage of IL-6 positive macrophages and the mean fluorescence intensity (MFI) of the IL-6 signal in each treatment condition.
-
Mandatory Visualization
Caption: A2B Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflows for this compound Flow Cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 3. The Expression of Adenosine A2B Receptor on Antigen Presenting Cells Suppresses CD8+ T cell Responses and Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2B Receptor (extracellular) Polyclonal Antibody, FITC (AAR-003-F-50UL) [thermofisher.com]
Troubleshooting & Optimization
"ATL-802" solubility issues and solutions
Disclaimer: Information regarding the investigational compound ATL-802 is not publicly available. This technical support center provides generalized guidance for addressing solubility challenges with poorly soluble research compounds, using "this compound" as a placeholder. The protocols and data presented are illustrative examples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when working with poorly soluble compounds like this compound in experimental settings.
Issue 1: Immediate precipitation upon dilution of a DMSO stock solution into aqueous media.
-
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my aqueous buffer (e.g., PBS or cell culture medium), a precipitate forms instantly. What is happening and how can I prevent it?
-
Answer: This is a common phenomenon known as "crashing out" or "solvent shock."[1][2] It occurs because this compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your media.[1] When the DMSO is rapidly diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward reason for precipitation is that the final concentration of this compound is above its maximum aqueous solubility.[1] Try working with a lower final concentration.
-
Use Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[1][2] This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Gentle Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[1] This helps to disperse the compound more effectively.
-
Increase Solvent Concentration (with caution): It is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[2] However, for some in vitro assays, a final DMSO concentration of up to 1% may be tolerable and can help maintain solubility. Always run a vehicle control with the same final DMSO concentration.[3]
-
Issue 2: The this compound solution appears clear initially but a precipitate forms over time during incubation.
-
Question: My this compound solution was clear when I prepared it, but after several hours in the incubator, I noticed a precipitate. Why did this happen?
-
Answer: This issue often relates to the difference between kinetic and thermodynamic solubility.[4] Initially, you may have created a supersaturated solution (kinetic solubility), which is thermodynamically unstable. Over time, the system equilibrates, and the compound precipitates out until it reaches its true, lower thermodynamic solubility limit.[4][5]
Troubleshooting Steps:
-
Temperature Fluctuations: Repeatedly removing your culture plates or tubes from the incubator can cause temperature changes that decrease solubility.[1] Minimize the time your samples are outside the stable incubator environment.
-
Media Evaporation: In long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing its concentration beyond the solubility limit.[1][2] Ensure your incubator is properly humidified and use appropriate lids or seals on your culture vessels.
-
pH Shift: The pH of cell culture media can change over time due to cellular metabolism. If this compound's solubility is pH-dependent, this shift could cause it to precipitate.[2] Ensure your media is adequately buffered for the duration of the experiment.
-
Determine Thermodynamic Solubility: Performing a thermodynamic solubility assay can help you identify the true equilibrium solubility of this compound in your specific medium, allowing you to prepare solutions that will remain stable over time.[5]
-
Issue 3: How can I improve the overall solubility of this compound for my experiments?
-
Question: I consistently have trouble with this compound solubility. What formulation strategies can I explore to enhance it?
-
Answer: Improving the solubility of poorly soluble compounds is a key challenge in drug development.[6][7] Several techniques can be employed, ranging from simple adjustments to more complex formulations.
Potential Solutions:
-
pH Modification: If this compound is an ionizable compound (acidic or basic), its solubility will be pH-dependent.[8][9] Adjusting the pH of your buffer can significantly increase solubility. This is a common and effective strategy.[10]
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs.[6][8] Besides DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) could be tested.[3][6]
-
Formulation with Excipients:
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][9]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[6][9][11]
-
-
Quantitative Data Summary
The solubility of a compound is not a single value but depends on the solvent and conditions. The following table provides an example of how to present solubility data for "this compound".
| Solvent System | Solubility Type | Incubation Time | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| PBS, pH 7.4 | Kinetic | 2 hours | 25 | 5 | 9.1 |
| PBS, pH 7.4 | Thermodynamic | 24 hours | 25 | 1 | 1.8 |
| DMEM + 10% FBS | Kinetic | 2 hours | 37 | 12 | 21.8 |
| DMEM + 10% FBS | Thermodynamic | 24 hours | 37 | 3 | 5.5 |
| PBS, pH 7.4 + 2% w/v HP-β-CD | Thermodynamic | 24 hours | 25 | 50 | 91.1 |
| PBS, pH 5.0 (for acidic compound) | Thermodynamic | 24 hours | 25 | 35 | 63.7 |
| 20% Ethanol / 80% Water | Thermodynamic | 24 hours | 25 | 150 | 273.2 |
Note: Molar concentrations are calculated based on a hypothetical molecular weight for this compound of 549.5 g/mol .
Experimental Protocols
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of a compound, which is crucial for preparing stable solutions for long-term experiments.[5][12]
-
Preparation:
-
Add an excess amount of solid this compound powder (enough to ensure undissolved solid remains at the end) to a clear glass vial.
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Include a small magnetic stir bar in each vial.
-
-
Incubation:
-
Sample Processing:
-
After incubation, let the vials stand for a short period to allow larger particles to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a low-binding 0.22 µm syringe filter to remove any undissolved solid. This step is critical for accurate measurement.
-
-
Quantification:
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]
-
Prepare a standard curve of this compound in the same buffer (or a miscible solvent) to accurately determine the concentration.
-
Protocol: High-Throughput Kinetic Solubility Assay
This method is used for rapid assessment of compound solubility, often in early drug discovery, by adding a DMSO stock solution to a buffer.[13][14]
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to each well.
-
-
Dilution and Incubation:
-
Add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target concentration.
-
Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature.[14]
-
-
Analysis (Nephelometry Method):
-
After incubation, measure the turbidity (light scattering) of the solution in each well using a nephelometer.[13]
-
The concentration at which a significant increase in light scattering is observed above the background is reported as the kinetic solubility limit.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Hypothetical signaling pathway showing this compound as an Akt inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 12. enamine.net [enamine.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Novel Compound Concentration
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated "ATL-802." The following guide provides a general framework and best practices for determining the optimal experimental concentration of any novel or user-defined compound, which you can apply to your "this compound" experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new compound like "this compound" in my experiments?
A1: For a completely novel compound, a good starting point is to perform a wide-range dose-response experiment. A common starting range is from 1 nM to 100 µM, with logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This broad range helps in identifying the effective concentration window for your specific assay.
Q2: How do I determine the optimal concentration of "this compound" for different cell lines or experimental models?
A2: The optimal concentration of a compound can vary significantly between different cell lines or experimental models due to variations in cell permeability, metabolism, and target expression. It is crucial to perform a dose-response experiment for each new cell line or model to determine its specific EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q3: What are the key parameters to consider when designing a dose-response experiment for "this compound"?
A3: Key parameters for a robust dose-response experiment include:
-
Cell density: Ensure cells are in the logarithmic growth phase and at an appropriate confluency.
-
Treatment duration: The incubation time with the compound should be sufficient to observe a biological response. This can range from minutes to days depending on the assay.
-
Positive and negative controls: Include appropriate controls to validate the assay's performance.
-
Replicates: Perform experiments with at least three biological replicates for statistical significance.
Q4: How long should I incubate my cells with "this compound"?
A4: The ideal incubation time depends on the mechanism of action of your compound and the specific endpoint being measured. For signaling pathway modulation, a short incubation of 30 minutes to a few hours may be sufficient. For assays measuring cell viability or proliferation, a longer incubation of 24 to 72 hours is typically required. A time-course experiment can help determine the optimal treatment duration.
Troubleshooting Guide
Q1: I am not observing any effect of "this compound" even at high concentrations. What should I do?
A1:
-
Verify Compound Integrity: Confirm the purity and stability of your compound stock. Degradation or precipitation can lead to a loss of activity.
-
Check Solubility: Ensure that "this compound" is fully dissolved in your culture medium at the tested concentrations. Precipitates can lead to inaccurate results. Consider using a different solvent or a lower concentration range.
-
Increase Incubation Time: The observed effect may require a longer treatment duration. Perform a time-course experiment to investigate this.
-
Consider a Different Readout: The chosen assay may not be sensitive to the effects of your compound. Try an alternative assay that measures a different aspect of cell function.
Q2: I am observing high toxicity and cell death across all concentrations of "this compound." What could be the issue?
A2:
-
Reduce Concentration Range: The effective concentration of your compound may be much lower than your initial test range. Perform a dose-response experiment with a lower concentration range (e.g., picomolar to nanomolar).
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
-
Off-Target Effects: At high concentrations, compounds can exhibit non-specific, off-target effects leading to general cytotoxicity.
Q3: The results of my "this compound" dose-response experiments are not reproducible. What are the possible reasons?
A3:
-
Inconsistent Cell Culture: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Pipetting Errors: Inaccurate pipetting, especially with serial dilutions, can lead to large variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Reagent Variability: Use the same batch of reagents, including media, serum, and the compound itself, for all related experiments to minimize variability.
Data Presentation
Summarize your quantitative data from dose-response experiments in a structured table. This allows for easy comparison of the compound's potency across different conditions.
| Cell Line | Treatment Duration (hours) | IC50 / EC50 (µM) | 95% Confidence Interval (µM) | R² of Curve Fit |
| Cell Line A | 24 | 5.2 | 4.8 - 5.6 | 0.98 |
| Cell Line A | 48 | 2.8 | 2.5 - 3.1 | 0.99 |
| Cell Line B | 24 | 12.7 | 11.9 - 13.5 | 0.97 |
| Cell Line B | 48 | 8.1 | 7.5 - 8.7 | 0.98 |
Experimental Protocols
Protocol: Determining the IC50 of "this compound" using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different concentrations of "this compound" to the respective wells. Include vehicle control wells (media with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for "this compound".
Caption: Workflow for optimizing "this compound" concentration.
Caption: Troubleshooting decision tree for experiments.
"ATL-802" off-target effects and mitigation
Welcome to the technical support center for ATL-802, a selective antagonist for the Adenosine (B11128) A2A receptor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective competitive antagonist of the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs protein, and its activation by the endogenous ligand adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] By binding to the A2A receptor, this compound blocks the binding of adenosine and other agonists, thereby inhibiting the downstream signaling cascade.
Q2: What are the potential on-target and off-target effects of this compound?
A2: On-target effects are those resulting from the intended interaction with the A2A receptor. Given the role of A2A receptors in various physiological processes, on-target effects of this compound may include modulation of neuronal activity, immune responses, and vascular tone. For instance, in the central nervous system, A2A receptors are highly expressed in the basal ganglia and their blockade can influence motor function.[2]
Off-target effects refer to adverse effects resulting from the modulation of other targets.[3] While this compound is designed for high selectivity, potential off-target interactions cannot be entirely ruled out, especially at high concentrations. These could include interactions with other adenosine receptor subtypes (A1, A2B, A3) or unrelated proteins. For example, some xanthine-based A2A antagonists have been noted to inhibit phosphodiesterases (PDEs) at higher concentrations.[4] It is crucial to perform comprehensive selectivity profiling to identify and characterize any such interactions.
Q3: How can I mitigate potential off-target effects in my experiments?
A3: Mitigating off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
Employ structurally unrelated A2A antagonists: Confirm key findings using a different A2A antagonist with a distinct chemical scaffold to ensure the observed effect is not due to a shared off-target.
-
Use a negative control: In cell-based assays, use a cell line that does not express the A2A receptor to identify non-specific effects.
-
Perform rescue experiments: In knockout or knockdown models lacking the A2A receptor, the effects of this compound should be absent.
-
Conduct comprehensive selectivity profiling: Screen this compound against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Cell line does not express functional A2A receptors. | Verify A2A receptor expression at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or radioligand binding) levels. |
| Incorrect dosage of this compound. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM). |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working solutions for each experiment. |
| Presence of endogenous adenosine. | The presence of endogenous adenosine can interfere with the assay. Consider including adenosine deaminase (ADA) in the assay buffer to degrade endogenous adenosine. |
| Assay conditions are not optimal. | Optimize assay parameters such as incubation time, temperature, and cell density. |
Problem 2: High Background Signal in Radioligand Binding Assays
| Possible Cause | Troubleshooting Step |
| Radioligand sticking to filter plates or tubes. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Use low-binding plates and tubes. |
| Insufficient washing. | Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound radioligand. |
| Radioligand degradation. | Check the purity and age of the radioligand. Use fresh, high-quality radioligand. |
| High non-specific binding of the radioligand. | Determine non-specific binding using a high concentration of a competing, unlabeled ligand. If non-specific binding is too high, a different radioligand may be necessary. |
Quantitative Data Summary
The following tables summarize hypothetical binding affinity and selectivity data for this compound.
Table 1: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A2A | 1.5 |
| A1 | 250 |
| A2B | 800 |
| A3 | >10,000 |
Table 2: Selectivity Profile of this compound
| Target | Ki (nM) or IC50 (nM) |
| A2A Receptor | 1.5 |
| Phosphodiesterase (PDE) Panel | >10,000 |
| Dopamine D2 Receptor | >10,000 |
| 50+ GPCR Panel | >1,000 for all targets |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the A2A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human A2A receptor.
-
Radioligand (e.g., [3H]-ZM241385).
-
This compound.
-
Unlabeled competing ligand for non-specific binding determination (e.g., NECA).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a high concentration of the unlabeled competing ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[5]
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.
Materials:
-
A cell line expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., NECA).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
The next day, replace the medium with assay buffer and pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the A2A receptor agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the data as a dose-response curve to determine the IC50 of this compound for the inhibition of agonist-induced cAMP production.
Visualizations
Caption: A2A Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound and assessing off-target effects.
Caption: Troubleshooting logic for unexpected results with this compound in experiments.
References
- 1. innoprot.com [innoprot.com]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "ATL-802" experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential sources of variability in experiments involving the experimental compound ATL-802.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) for stock solutions. For aqueous working solutions, it is critical to ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cellular stress and off-target effects.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the novel kinase, Kinase-X. Inhibition of Kinase-X by this compound disrupts the downstream "Signal-Onc" pathway, which is frequently hyperactivated in various cancer cell lines.
Q3: How should this compound be stored to ensure stability?
A3: For long-term storage, this compound should be stored as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Variability
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
High variability in cell viability assays is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent final DMSO concentration | Prepare a dilution series of this compound in culture medium to ensure a consistent final DMSO concentration across all wells. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration). |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment. Inconsistent cell numbers can lead to significant variability. |
| Edge effects in microplates | Avoid using the outer wells of microplates, as they are more prone to evaporation. If this is not possible, fill the outer wells with sterile phosphate-buffered saline (PBS) to minimize evaporation from the experimental wells. |
| Compound precipitation | Visually inspect the prepared drug solutions under a microscope to check for any precipitation. If precipitation is observed, consider preparing a fresh dilution series from the stock solution. |
Issue 2: Inconsistent Inhibition of Downstream Signaling
Inconsistent results in downstream pathway analysis (e.g., Western Blot for p-Signal-Onc) can be frustrating. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal treatment time | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of Kinase-X activity. |
| Cell confluence | Ensure that cells are at a consistent confluence (e.g., 70-80%) at the time of treatment. Cell-cell contact can influence signaling pathways. |
| Lysate preparation | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis and consistent protein concentration across all samples. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all treatments and not exceed 0.5%. Replace the medium in the wells with the prepared this compound solutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-Signal-Onc
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the optimized time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with the primary antibody against p-Signal-Onc overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visual Guides
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for experimental variability.
Caption: Logical relationship of this compound's effect.
"ATL-802" stability in different buffer solutions
Technical Support Center: ATL-802
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like many small molecules, this compound is susceptible to degradation through pathways such as hydrolysis and oxidation.[1] Extreme pH values and elevated temperatures can accelerate these degradation processes.[1]
Q2: Which buffer solutions are recommended for short-term experiments with this compound?
A2: For short-term experiments (up to 24 hours) at room temperature, it is recommended to use a buffer system that maintains a pH between 6.0 and 7.5. Phosphate-buffered saline (PBS) at pH 7.4 is a suitable choice for many biological assays.[2] Citrate buffers can also be used if a slightly more acidic pH is required.[3]
Q3: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?
A3: A decrease in activity over time is often indicative of compound instability in the cell culture medium.[4] This can be caused by several factors, including the inherent instability of the compound at 37°C, interaction with media components, or pH shifts in the culture. It is crucial to assess the stability of this compound under your specific experimental conditions.[4]
Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A4: For long-term storage, this compound should be stored as a solid at -20°C or below. Stock solutions should be prepared in a suitable organic solvent, such as DMSO, at a high concentration (e.g., 10 mM). These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For working solutions, thaw an aliquot and dilute it in your experimental buffer or medium immediately before use.
Q5: What is a forced degradation study and why is it important for understanding this compound stability?
A5: A forced degradation study, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, extreme pH, oxidation, and photolysis.[5][6][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can distinguish the intact drug from its degradants.[5][7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent results or lower-than-expected potency of this compound.
-
Question: My dose-response curves for this compound are variable between experiments, or the measured IC50 value is higher than expected. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a classic sign of compound instability.[4] If this compound degrades in your assay buffer or cell culture medium during the experiment, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 and poor reproducibility.[4]
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Directly determine the stability of this compound in your specific experimental buffer or medium. A detailed protocol for this is provided below.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.
-
Replenish Compound: For longer-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
-
Issue 2: Precipitation of this compound is observed in the experimental solution.
-
Question: I noticed a precipitate in my aqueous solution after adding this compound from a DMSO stock. What is causing this and how can I prevent it?
-
Answer: Precipitation can occur if the final concentration of this compound exceeds its aqueous solubility or if the concentration of the organic solvent (e.g., DMSO) is too high.
-
Troubleshooting Steps:
-
Check Solubility: Determine the maximum solubility of this compound in your buffer or medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell-based assays) and does not cause the compound to precipitate.[4]
-
Pre-warm the Medium: Adding a cold, concentrated stock solution to a warmer medium can sometimes induce precipitation.[4] Ensure both the stock solution and the medium are at the same temperature before mixing.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH. Ensure the pH of your buffer is in a range where this compound is most soluble.
-
Data Presentation: Stability of this compound in Different Buffers
The following tables summarize the stability of this compound in various buffer solutions at different temperatures. The percentage of intact this compound remaining was determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Different Buffers at 4°C
| Time (hours) | Phosphate-Buffered Saline (PBS), pH 7.4 (%) | Citrate Buffer, pH 5.0 (%) | Tris-HCl, pH 8.5 (%) |
| 0 | 100 | 100 | 100 |
| 24 | 99.5 | 98.2 | 96.1 |
| 48 | 99.1 | 96.5 | 92.3 |
| 72 | 98.8 | 94.8 | 88.5 |
Table 2: Stability of this compound (10 µM) in Different Buffers at 25°C (Room Temperature)
| Time (hours) | Phosphate-Buffered Saline (PBS), pH 7.4 (%) | Citrate Buffer, pH 5.0 (%) | Tris-HCl, pH 8.5 (%) |
| 0 | 100 | 100 | 100 |
| 8 | 97.2 | 94.3 | 89.7 |
| 24 | 92.1 | 85.6 | 75.4 |
| 48 | 85.3 | 73.1 | 58.2 |
Table 3: Stability of this compound (10 µM) in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Time (hours) | Percentage Remaining (%) |
| 0 | 100 |
| 8 | 88.4 |
| 24 | 65.7 |
| 48 | 42.1 |
| 72 | 25.9 |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in Aqueous Solution
This protocol describes a general method for determining the stability of this compound in a chosen buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Spiking the Solution: Add the this compound stock solution to the pre-warmed (to the desired experimental temperature) test buffer or medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the solution (e.g., 1 mL). This will serve as the 100% reference sample.
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Sample Processing:
-
To stop any further degradation, immediately add a quenching agent if necessary (e.g., an equal volume of cold acetonitrile).
-
Centrifuge the samples to pellet any precipitated proteins or other debris.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the processed samples into an HPLC system equipped with a suitable C18 column and a UV detector.
-
Use a validated stability-indicating method to separate and quantify the intact this compound from any potential degradants.[8][10][11][12]
-
Record the peak area corresponding to this compound for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Buffer solution - Wikipedia [en.wikipedia.org]
- 3. 缓冲液参考中心 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. scispace.com [scispace.com]
- 10. ijpsr.com [ijpsr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Degradation for Stored Therapeutics
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of therapeutic compounds, such as "ATL-802," during storage. Due to the lack of specific public information on "this compound," this document outlines general principles and best practices applicable to a broad range of therapeutic modalities, including proteins, peptides, and small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation for a therapeutic compound during storage?
A1: Degradation can manifest in various ways depending on the nature of the compound. Common indicators include:
-
Visual Changes: Appearance of particulates, color change, or increased turbidity in solutions.
-
Physical Changes: Alterations in viscosity, phase separation, or precipitation.
-
Chemical Changes: Loss of potency, formation of impurities or degradants, shifts in pH, or changes in aggregation state for biologics.
Q2: My therapeutic, "this compound," is showing signs of precipitation after thawing. What could be the cause and how can I prevent this?
A2: Precipitation after a freeze-thaw cycle is a common issue, particularly for protein-based therapeutics. The primary causes are often:
-
Cryoconcentration: As the solution freezes, the therapeutic and buffer components can concentrate in the unfrozen portion, leading to aggregation and precipitation upon thawing.
-
pH Shifts: The pH of the formulation can change as buffer components crystallize, pushing the therapeutic towards its isoelectric point where it is least soluble.
-
Ice-Water Interface Effects: The formation of ice crystals can create mechanical stress on proteins, leading to denaturation and aggregation.
To prevent this, consider the following:
-
Controlled Freezing and Thawing: Flash-freezing in liquid nitrogen and rapid thawing in a 37°C water bath can minimize the time spent in the critical temperature zone where cryoconcentration occurs.
-
Inclusion of Cryoprotectants: Adding excipients like sucrose, trehalose, or glycerol (B35011) can help to stabilize the therapeutic during freezing.
-
Formulation Optimization: Adjusting the buffer composition and pH can improve the stability of the therapeutic during freeze-thaw cycles.
Q3: I have observed a decrease in the potency of my small molecule therapeutic, "this compound," over time. What are the likely degradation pathways?
A3: Small molecule degradation is often mediated by one or more of the following pathways:
-
Hydrolysis: Reaction with water, which can be influenced by pH. Esters and amides are particularly susceptible.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals.
-
Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.
To mitigate these issues:
-
Control Storage Conditions: Store at the recommended temperature and protect from light by using amber vials or storing in the dark.
-
Inert Atmosphere: For oxygen-sensitive compounds, consider storing under an inert gas like argon or nitrogen.
-
Formulation Adjustments: The use of antioxidants or chelating agents in the formulation can help to prevent oxidative degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving degradation issues during storage.
| Observed Issue | Potential Cause | Recommended Action |
| Increased Aggregation of a Protein Therapeutic | Improper storage temperature, freeze-thaw stress, shear stress from handling, inappropriate buffer pH or ionic strength. | Verify storage temperature is within the recommended range. Minimize freeze-thaw cycles by aliquoting. Handle gently to avoid agitation. Evaluate the formulation for optimal pH and excipients. |
| Formation of New Impurity Peaks (HPLC) | Chemical degradation (e.g., hydrolysis, oxidation), interaction with container closure. | Perform forced degradation studies to identify the nature of the degradant. Store under an inert atmosphere. Protect from light. Evaluate the compatibility of the therapeutic with the storage container. |
| Loss of Biological Activity | Denaturation, conformational changes, chemical modification. | Assess the structural integrity of the therapeutic using techniques like circular dichroism or differential scanning calorimetry. Ensure the storage buffer maintains the native conformation. |
| Change in pH of the Formulation | Leaching from the container, absorption of atmospheric CO2, degradation of buffer components. | Test the pH of a fresh sample and compare it to the stored sample. Ensure the use of high-quality, inert storage containers. |
Experimental Protocols
1. Size-Exclusion Chromatography (SEC) for Protein Aggregation Analysis
-
Objective: To quantify the extent of aggregation in a protein therapeutic sample.
-
Methodology:
-
Equilibrate an SEC column (e.g., a TSKgel G3000SWxl) with a suitable mobile phase (typically the formulation buffer).
-
Inject a known amount of the therapeutic sample onto the column.
-
Monitor the eluent using a UV detector at 280 nm.
-
The monomeric protein will elute as the main peak. Aggregates, being larger, will elute earlier, and smaller fragments will elute later.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the peak areas.
-
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Objective: To assess the purity of a small molecule or protein therapeutic and detect the presence of degradants.
-
Methodology:
-
Select a suitable C8 or C18 RP-HPLC column.
-
Develop a gradient elution method using a mobile phase system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Inject the therapeutic sample.
-
Monitor the eluent with a UV detector at a wavelength appropriate for the compound.
-
The main peak corresponds to the intact therapeutic. New peaks appearing over time indicate the formation of impurities.
-
Quantify the purity by calculating the peak area of the main peak as a percentage of the total peak area.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for investigating and mitigating the degradation of a therapeutic compound during storage.
"ATL-802" unexpected results in [specific assay]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results with ATL-802 in cell viability assays. The following information is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound in a cell viability assay?
A1: this compound is an experimental therapeutic agent designed to target mitochondrial respiration in cancer cells. Therefore, a dose-dependent decrease in cell viability is the expected outcome. The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and experimental conditions.
Q2: We are observing an increase in signal, suggesting higher viability, at certain concentrations of this compound. Is this a known phenomenon?
A2: This is an unexpected result. An apparent increase in viability can be an artifact of the assay chemistry interacting with the compound. It is also possible that at very low concentrations, some compounds can induce a hormetic response, a biphasic dose-response phenomenon. However, direct interference with the assay is a more common cause.
Q3: Our results show significant variability between replicate wells. What are the common causes for this?
A3: High variability can stem from several factors including uneven cell seeding, edge effects in the microplate, inconsistent incubation times, or pipetting errors.[1][2] It is crucial to ensure a homogeneous cell suspension and consistent handling across all wells.[1]
Troubleshooting Guide: Unexpected Results in MTS Cell Viability Assay
Issue 1: Higher than expected cell viability or an increase in signal with this compound treatment.
This could be due to an interaction between this compound and the MTS reagent. Some compounds can chemically reduce the tetrazolium salt, leading to a false positive signal.[3]
Troubleshooting Steps:
-
Compound Interference Control: Run a control plate without cells. Add media, this compound at all tested concentrations, and the MTS reagent. Incubate for the same period as your cellular assay. If you observe a color change, it indicates direct chemical reduction of the MTS reagent by this compound.
-
Alternative Viability Assay: Consider using an orthogonal cell viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity through ATP content, or a dye exclusion assay (e.g., Trypan Blue) to count viable cells directly.[4][5]
-
Check for Contamination: Microbial contamination can lead to a high metabolic rate, resulting in a stronger signal. Visually inspect your cell cultures for any signs of contamination.
Issue 2: No significant decrease in cell viability at expected active concentrations.
Troubleshooting Steps:
-
Confirm Compound Activity: Ensure the stock solution of this compound is correctly prepared and has been stored properly to prevent degradation. Use a fresh batch if possible.
-
Cell Line Sensitivity: Verify that the chosen cell line is sensitive to mitochondrial inhibitors. Some cell lines may have alternative metabolic pathways that make them resistant to this class of drugs.
-
Optimize Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period after treatment to allow for the compound to exert its effects.
-
Cell Seeding Density: The number of cells plated can influence the outcome.[6] Ensure you are using an optimal cell density where the cells are in the logarithmic growth phase during the treatment period.[6]
Issue 3: High background signal in control wells.
Troubleshooting Steps:
-
Phenol (B47542) Red Interference: If using a medium containing phenol red, it can interfere with absorbance readings.[6] Use a phenol red-free medium for the assay.
-
Reagent Storage: Ensure the MTS reagent is stored correctly, protected from light, as exposure can lead to spontaneous reduction.[3][6]
-
Incubation Time with MTS Reagent: Over-incubation with the MTS reagent can lead to high background.[6] Optimize the incubation time to get a good signal-to-noise ratio.
Data Presentation
Table 1: Example of Expected vs. Unexpected Results in an MTS Assay with this compound
| This compound Conc. (µM) | Expected Absorbance (490nm) | Unexpected Absorbance (490nm) |
| 0 (Vehicle) | 1.00 | 1.02 |
| 0.1 | 0.95 | 1.10 |
| 1 | 0.75 | 1.25 |
| 10 | 0.40 | 1.50 |
| 100 | 0.10 | 1.80 |
Table 2: Troubleshooting Checklist and Recommended Actions
| Issue | Potential Cause | Recommended Action |
| Increased Signal | Compound interferes with MTS reagent | Run a cell-free control plate |
| High Variability | Uneven cell seeding | Ensure homogeneous cell suspension |
| No Effect | Compound degradation | Use a fresh stock of this compound |
| High Background | Phenol red in media | Use phenol red-free media |
Experimental Protocols
Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[7] The incubation time should be optimized for the specific cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.co.uk]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of ATL-802
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of ATL-802, a potent and selective A2B adenosine (B11128) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might its bioavailability be a concern?
This compound is a novel, highly potent, and selective antagonist of the mouse A2B adenosine receptor (A2BR).[1][2] Like many xanthine (B1682287) derivatives, this compound may exhibit low aqueous solubility, a common characteristic that can lead to poor oral bioavailability.[3][4] Early analogues of xanthines were often hydrophobic and poorly water-soluble, resulting in limited absorption from the gastrointestinal tract.[3] While this compound is considered an optimized version, its inherent physicochemical properties may still present challenges for achieving consistent and adequate systemic exposure in vivo.[5]
Q2: What are the primary factors that can limit the in vivo bioavailability of a compound like this compound?
The oral bioavailability of a drug is influenced by several factors, broadly categorized as:
-
Physicochemical Properties: Poor aqueous solubility and dissolution rate are significant hurdles for many investigational drugs.[6][7] For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids.
-
Biological Barriers: Permeability across the intestinal epithelium, first-pass metabolism in the gut wall and liver, and susceptibility to efflux transporters can all reduce the amount of drug reaching systemic circulation.[7]
-
Formulation Factors: The composition of the drug formulation plays a critical role in its in vivo performance. Inadequate formulation can fail to overcome inherent solubility or stability issues.[8]
Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation and drug delivery technologies can be explored to improve the bioavailability of compounds with low aqueous solubility:[7][8][9]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of hydrophobic drugs.[7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve solubility.
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to improve solubility, permeability, and/or bypass first-pass metabolism.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with compounds exhibiting low bioavailability.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. | 1. Evaluate the formulation; consider a more robust formulation strategy such as a lipid-based system or a nanosuspension. 2. Ensure consistent dosing procedures, including the volume and vehicle used. |
| Low or undetectable plasma concentrations after oral administration. | 1. Extremely poor solubility and dissolution. 2. High first-pass metabolism. | 1. Increase the dose if toxicity is not a concern. 2. Switch to a parenteral route of administration (e.g., intravenous) to determine the upper limit of systemic exposure. 3. Investigate alternative formulation strategies to enhance solubility. |
| Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose). | Saturation of absorption mechanisms. | 1. This is often seen with poorly soluble drugs where dissolution is the rate-limiting step. 2. Focus on improving the formulation to enhance solubility and dissolution rate. |
| Discrepancy between in vitro potency and in vivo efficacy. | Insufficient drug concentration at the target site due to poor bioavailability. | 1. Conduct a pharmacokinetic study to correlate plasma concentrations with the observed efficacy. 2. Consider formulation optimization to achieve higher systemic exposure. |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Methodology:
-
Animal Model: Use male and female mice (e.g., C57BL/6), 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10-50 mg/kg).
-
-
Formulation:
-
IV Formulation: Dissolve this compound in a vehicle suitable for injection, such as a solution containing a solubilizing agent (e.g., Solutol HS 15, cyclodextrin).
-
PO Formulation: Prepare a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
-
Dosing: Administer the respective formulations to the animals.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Preparation of a Nanosuspension for Improved Oral Bioavailability
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral absorption.
Methodology:
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or HPMC), and purified water.
-
Preparation of Pre-suspension: Disperse this compound powder in an aqueous solution of the stabilizer.
-
Nanosizing:
-
High-Pressure Homogenization or Wet Milling: Process the pre-suspension through a high-pressure homogenizer or a bead mill until the desired particle size is achieved.
-
-
Particle Size Analysis: Monitor the particle size distribution using dynamic light scattering (DLS) or laser diffraction. Aim for a mean particle size below 200 nm with a narrow polydispersity index.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
In Vivo Evaluation: Administer the nanosuspension orally to rodents and compare the pharmacokinetic profile to that of a standard suspension (as described in Protocol 1).
Quantitative Data
While specific in vivo bioavailability data for this compound is not publicly available, its high potency as an A2B adenosine receptor antagonist has been reported.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| A2B | 8.6 | Mouse | [1][2] |
| A1 | >900-fold selectivity over A2B | Mouse | [1][2] |
| A2A | >900-fold selectivity over A2B | Mouse | [1][2] |
| A3 | >900-fold selectivity over A2B | Mouse | [1][2] |
| A2B | 2.36 | Human | [3][10] |
| A1 | 369 | Human | [3][10] |
| A2A | 654 | Human | [3][10] |
| A3 | >1000 | Human | [3][10] |
Visualizations
Caption: Workflow for troubleshooting low in vivo bioavailability.
Caption: Purinergic signaling and the role of this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
"ATL-802" protocol refinement for better reproducibility
Unable to Locate Protocol Information
Our comprehensive search for a scientific or experimental protocol designated as "ATL-802" did not yield any relevant results. The term "this compound" is associated with a variety of products and technical standards unrelated to biomedical research, including electronic equipment and networking standards.
To provide you with a detailed and accurate technical support center, including troubleshooting guides, FAQs, experimental methodologies, and data visualization, we require a valid and recognized protocol name.
Recommended Actions:
-
Verify Protocol Name: Please double-check the name "this compound" for any potential typos or misidentification.
-
Provide Additional Context: If possible, please provide more information about the protocol, such as:
-
The scientific field or research area (e.g., cell biology, pharmacology, etc.).
-
The model system used (e.g., cell lines, animal models).
-
The primary objective of the protocol.
-
Any associated publications or research institutions.
-
Once we have the correct and specific information, we will be able to generate the comprehensive technical support materials you have requested.
Common pitfalls in "ATL-802" experimentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with ATL-802, a selective inhibitor of the Kinase of Proliferation and Survival 1 (KPS1).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. A confluent or overly sparse culture can lead to variability. |
| Compound Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. Precipitates can lead to inaccurate concentrations. |
| Assay Incubation Time | The incubation time for the viability reagent (e.g., MTT, CellTiter-Glo) may need optimization for your specific cell line. Refer to the manufacturer's protocol. |
| Edge Effects in Plates | Minimize edge effects by not using the outer wells of the microplate for experimental data. Fill these wells with sterile PBS or medium. |
Issue 2: No change in KPS1 phosphorylation after this compound treatment in Western Blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Treatment Duration | The time point for assessing KPS1 phosphorylation may be too early or too late. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal treatment duration. |
| Antibody Quality | Verify the specificity and efficacy of the primary antibody for phosphorylated KPS1 (p-KPS1). Use a positive control (e.g., cells treated with a known KPS1 activator) if available. |
| Lysate Preparation | Ensure that phosphatase inhibitors are included in the lysis buffer to prevent dephosphorylation of proteins during sample preparation. |
| This compound Concentration | The concentration of this compound may be insufficient to inhibit KPS1 in your cell line. Perform a dose-response experiment to determine the effective concentration range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q2: How can I confirm that this compound is inhibiting the KPS1 signaling pathway in my cells?
A2: The most direct method to confirm pathway inhibition is to perform a Western blot analysis to measure the phosphorylation status of KPS1 and its downstream target, SUB1. A successful inhibition by this compound should result in a dose-dependent decrease in the levels of phosphorylated KPS1 (p-KPS1) and phosphorylated SUB1 (p-SUB1).
Q3: What are the expected off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of KPS1, high concentrations may lead to off-target effects. We recommend performing a kinase profiling assay to assess the selectivity of this compound in your experimental system. Additionally, observing the cellular phenotype and comparing it to known effects of KPS1 inhibition can provide insights into potential off-target activities.
Experimental Protocols & Visualizations
Protocol: Western Blot for p-KPS1 Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the predetermined optimal time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-KPS1 and total KPS1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
This compound Mechanism of Action: The KPS1 Signaling Pathway
This compound is a potent inhibitor of the KPS1 kinase. By blocking the phosphorylation of KPS1, it prevents the subsequent activation of the downstream CELL-GROW pathway, which is crucial for cell proliferation and survival.
Validation & Comparative
(Z)-Endoxifen: A Comparative Analysis of Efficacy in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Z)-endoxifen, a novel endocrine therapy, with established treatments for hormone receptor-positive (HR+) breast cancer, including tamoxifen, fulvestrant, and aromatase inhibitors. The information is intended to support research and development efforts by providing a comprehensive overview of efficacy data and experimental methodologies.
Introduction to (Z)-Endoxifen
(Z)-endoxifen is the most active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM). Developed by Atossa Therapeutics, (Z)-endoxifen is being investigated as a more potent and potentially safer alternative to existing endocrine therapies. Unlike tamoxifen, which requires metabolic activation by the CYP2D6 enzyme, (Z)-endoxifen is administered in its active form, bypassing the variability in metabolism that can affect treatment outcomes in patients with certain CYP2D6 genotypes.
Mechanism of Action
(Z)-endoxifen exhibits a dual mechanism of action that distinguishes it from other endocrine therapies:
-
Selective Estrogen Receptor Modulation and Degradation (SERM/SERD): Like tamoxifen, (Z)-endoxifen competitively binds to the estrogen receptor (ER), blocking the proliferative signaling of estrogen in breast cancer cells. Evidence also suggests that at higher concentrations, it can induce the degradation of the ER, a characteristic of selective estrogen receptor degraders (SERDs) like fulvestrant.
-
Protein Kinase C Beta 1 (PKCβ1) Inhibition: (Z)-endoxifen has been shown to inhibit PKCβ1, an enzyme involved in oncogenic signaling pathways that can contribute to endocrine resistance.[1][2] This dual targeting of both the ER and PKCβ1 pathways may offer a more comprehensive blockade of tumor growth and survival signals.
In contrast, competitor compounds have more singular mechanisms of action:
-
Tamoxifen: Acts primarily as a SERM, competitively inhibiting estrogen binding to the ER.[3][4]
-
Fulvestrant: A pure SERD that binds to and promotes the degradation of the estrogen receptor.[5][6][7]
-
Aromatase Inhibitors (e.g., anastrozole (B1683761), letrozole, exemestane): Block the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing systemic estrogen levels in postmenopausal women.[8]
Signaling Pathway Overview
Caption: Comparative signaling pathways of endocrine therapies.
Comparative Efficacy Data
The following table summarizes key efficacy data from clinical trials of (Z)-endoxifen and its competitors. Direct head-to-head trial data is limited, and comparisons should be made with consideration of the different patient populations and trial designs.
| Compound | Trial | Phase | Patient Population | Primary Endpoint | Result |
| (Z)-endoxifen | KARISMA-Endoxifen | II | Premenopausal women with measurable breast density | Change in mammographic breast density (MBD) at 6 months | 1 mg dose: -19.3% change in MBD.[7] 2 mg dose: -26.5% change in MBD.[7] |
| EVANGELINE | II | Premenopausal women with ER+/HER2- breast cancer (neoadjuvant) | Endocrine Sensitive Disease (ESD) rate (Ki-67 ≤ 10% at 4 weeks) | Data collection ongoing; aims to show non-inferiority to exemestane (B1683764) + goserelin (B1671991).[9][10] | |
| I-SPY 2 (EOP Arm) | II | ER+ invasive breast cancer (neoadjuvant) | Pathologic Complete Response (pCR) | 10 mg dose: Median Ki-67 fell from 10.5% to 5% by Week 3.[1] | |
| Tamoxifen | IBIS-I | III | High-risk women (pre- and postmenopausal) | Incidence of breast cancer | 29% reduction in breast cancer incidence over 20 years of follow-up. |
| BCPT | III | High-risk women | Incidence of invasive breast cancer | 49% reduction in the risk of invasive breast cancer.[11] | |
| Pooled Analysis (20 trials) | III | ER+ early breast cancer (adjuvant) | Breast cancer recurrence and mortality | Reduced recurrence by half in the first 5 years and by one-third in the next 5 years. One-third reduction in the risk of dying from breast cancer over 15 years.[4] | |
| Fulvestrant | FALCON | III | ET-naïve, HR+ advanced breast cancer (postmenopausal) | Progression-Free Survival (PFS) | Median PFS of 16.6 months vs. 13.8 months for anastrozole. No significant difference in Overall Survival (OS).[12] |
| CONFIRM | III | HR+ advanced breast cancer progressing on prior endocrine therapy (postmenopausal) | Progression-Free Survival (PFS) | Median PFS of 6.5 months for 500 mg dose vs. 5.5 months for 250 mg dose. | |
| Aromatase Inhibitors (Anastrozole) | ATAC | III | Postmenopausal women with early-stage HR+ breast cancer (adjuvant) | Disease-Free Survival (DFS) | 3-year DFS rates of 91.2% for anastrozole vs. 89.3% for tamoxifen.[13] |
| ARNO 95 | III | Postmenopausal women with early-stage HR+ breast cancer (switched from tamoxifen) | Disease-Free Survival (DFS) | 3-year DFS rates of 93.5% for anastrozole vs. 89.3% for continued tamoxifen.[13] |
Detailed Experimental Protocols
KARISMA-Endoxifen Trial
-
Objective: To compare the effect of two different doses of (Z)-endoxifen with placebo on mammographic density and to assess side effects.[14]
-
Design: A randomized, double-blind, placebo-controlled, three-arm trial.
-
Participants: 240 healthy premenopausal women aged 40-55 years with measurable breast density.[7][15]
-
Intervention: Participants were randomized to receive either 1 mg of (Z)-endoxifen, 2 mg of (Z)-endoxifen, or a placebo daily for six months.[15]
-
Primary Endpoint: Change in mammographic breast density at six months, measured by mammography.
-
Secondary Endpoints: Safety and tolerability, plasma concentrations of (Z)-endoxifen.
-
Key Assessments: Mammograms at baseline and six months. Blood samples for pharmacokinetic analysis at one, three, and six months.[7] Assessment of adverse events throughout the study.
EVANGELINE Trial (NCT05607004)
-
Objective: To determine if the endocrine-sensitive disease (ESD) rate with (Z)-endoxifen is non-inferior to exemestane plus goserelin in premenopausal women with ER+/HER2- breast cancer in the neoadjuvant setting.[9]
-
Design: A Phase 2, open-label, randomized, non-inferiority trial.[9]
-
Participants: Premenopausal women with Stage IIA or IIB ER+/HER2- breast cancer.[9]
-
Intervention: Participants are randomized 1:1 to receive either (Z)-endoxifen or exemestane plus goserelin for up to 24 weeks before surgery.[10]
-
Primary Endpoint: ESD rate, defined as a Ki-67 proliferation marker level of ≤ 10% after four weeks of treatment.[9]
-
Key Assessments: Tumor biopsies at baseline and after four weeks of treatment to assess Ki-67 levels. Safety and tolerability, response rates, and surgical outcomes are also evaluated.[10]
I-SPY 2 TRIAL - (Z)-endoxifen Arm
-
Objective: To evaluate (Z)-endoxifen as a neoadjuvant treatment for patients with newly diagnosed ER+ invasive breast cancer who are predicted to be sensitive to endocrine therapy.[6]
-
Design: A new study arm within the I-SPY 2 platform trial, which is an adaptive Phase 2 trial.
-
Participants: Approximately 20 patients with newly diagnosed, locally advanced ER+ invasive breast cancer.[6]
-
Intervention: Patients receive 10 mg of (Z)-endoxifen daily for up to 24 weeks prior to surgery.[16] A separate arm is evaluating 40mg of (Z)-endoxifen in combination with abemaciclib.[17]
-
Primary Endpoint: Pathologic Complete Response (pCR) rate.
-
Key Assessments: Serial imaging and tumor biopsies to assess response to treatment. Safety and tolerability are monitored throughout the treatment period.
Experimental Workflow: KARISMA-Endoxifen Trial
References
- 1. investors.atossatherapeutics.com [investors.atossatherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective Evaluation of Fulvestrant Efficacy and Clinical Results in Patients Using Fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 5. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quantumleaphealth.org [quantumleaphealth.org]
- 7. onclive.com [onclive.com]
- 8. komen.org [komen.org]
- 9. ascopubs.org [ascopubs.org]
- 10. (Z)-Endoxifen for the Treatment of Premenopausal Women With ER+/?HER2- Breast Cancer (EVANGELINE) | Fred Hutchinson Cancer Center [fredhutch.org]
- 11. Estimation of tamoxifen's efficacy for preventing the formation and growth of breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Update on the use of aromatase inhibitors in early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karmastudy.org [karmastudy.org]
- 15. Atossa Therapeutics announces full result from KARISMA-Endoxifen trial | Nasdaq [nasdaq.com]
- 16. investors.atossatherapeutics.com [investors.atossatherapeutics.com]
- 17. Atossa Therapeutics and Quantum Leap Healthcare Announce [globenewswire.com]
A Comparative In Vitro Analysis of FP802 and Standard of Care for Amyotrophic Lateral Sclerosis
An objective guide for researchers and drug development professionals on the preclinical performance of the novel neuroprotective agent FP802 against established treatments for Amyotrophic Lateral Sclerosis (ALS).
Introduction:
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The current standard of care for ALS includes Riluzole, an anti-glutamatergic agent, and Edaravone, a free radical scavenger. While these therapies provide modest benefits in slowing disease progression, a significant unmet need for more effective treatments remains. This guide provides an in vitro comparison of a novel therapeutic candidate, FP802, with the standard of care treatments, Riluzole and Edaravone. This comparison is based on publicly available preclinical data.
Disclaimer: The following information is based on the assumption that the user's query for "ATL-802" was a typographical error and the intended subject was "FP802," a TwinF interface inhibitor investigated for ALS.
Mechanism of Action
FP802: This investigational molecule is a TwinF interface inhibitor.[1] It acts by disrupting the pathological interaction between extrasynaptic N-methyl-D-aspartate receptors (eNMDARs) and the TRPM4 ion channel.[1][2] This interaction is believed to form a "death signaling complex" that contributes to neuronal loss in ALS. By selectively inhibiting this complex, FP802 aims to prevent excitotoxicity-mediated motor neuron death while preserving the normal physiological function of synaptic NMDARs.[1][3]
Riluzole: The precise mechanism of Riluzole is not fully understood, but it is known to have anti-glutamatergic properties. It is thought to inhibit the presynaptic release of glutamate (B1630785), inactivate voltage-dependent sodium channels, and interfere with intracellular signaling events that follow receptor binding.[4]
Edaravone: This drug functions as a potent free radical scavenger.[5] Oxidative stress is a well-documented component of ALS pathology, and Edaravone is believed to protect motor neurons by neutralizing damaging reactive oxygen species (ROS).[5]
In Vitro Efficacy: A Comparative Summary
Direct head-to-head in vitro studies comparing FP802 with Riluzole and Edaravone are not yet available in the public domain. The following tables summarize the available quantitative data from separate preclinical studies to offer a comparative perspective. It is crucial to note that these results were obtained using different experimental models and methodologies, which may influence the direct comparability of the data.
| Compound | Assay | Cell Model | Endpoint | Result (IC50/EC50) | Source |
| FP802 | NMDA-induced Neurotoxicity | Human iPSC-derived Brain Organoids (SOD1G94A ALS) | Neuroprotection | IC50: 9.0 µM | [2] |
| FP802 | NMDA-induced Neurotoxicity | Human iPSC-derived Brain Organoids (Sporadic ALS) | Neuroprotection | IC50: 9.3 µM | [2] |
| FP802 | NMDA-induced Neurotoxicity | Human iPSC-derived Brain Organoids (Healthy Control) | Neuroprotection | IC50: 15-26 µM | [2] |
| Riluzole | Electrophysiology | Cultured Rat Spinal Neurons | Inhibition of Firing Frequency-Current (F-I) Gain | EC50: 1.1 µM | [6] |
| Riluzole | Electrophysiology | Cultured Rat Spinal Neurons | Inhibition of Persistent Sodium Current (INaP) | EC50: 1.8 µM | [6] |
| Compound | Assay | Cell Model | Endpoint | Result | Source |
| Edaravone | H₂O₂-induced Neurotoxicity | mRNA-induced Motor Neurons (miMNs) | Neurite Damage | Significantly alleviated neurite damage. | [7] |
| Edaravone | Glutamate-induced Neurotoxicity | mRNA-induced Motor Neurons (miMNs) | Neuroprotection | Demonstrated a neuroprotective effect. | [7] |
Experimental Protocols
FP802: NMDA-induced Neurotoxicity in Human Brain Organoids
1. Cell Model: Human induced pluripotent stem cells (iPSCs) from sporadic ALS patients, individuals with the SOD1G94A mutation, and healthy controls were used to generate forebrain organoids.[2]
2. Assay Procedure:
- Mature brain organoids were pre-treated with varying concentrations of FP802 for 30 minutes.[2]
- Neurotoxicity was induced by exposing the organoids to 300 µM N-methyl-D-aspartate (NMDA) for 24 hours.[2]
- Cell death and neuroprotection were assessed by staining with markers such as Hoechst 33258 (for nuclei), NeuN (for mature neurons), and Myt1L (for neuronal lineage), and quantified through imaging analysis.[2]
3. Data Analysis: Dose-response curves were generated by plotting FP802 concentration against the measured neuroprotective effect to calculate the half-maximal inhibitory concentration (IC50).[2]
Riluzole: Electrophysiological Assessment in Cultured Spinal Neurons
1. Cell Model: Primary spinal cord neurons were cultured from embryonic rats.[6]
2. Assay Procedure:
- Whole-cell patch-clamp recordings were performed on cultured spinal neurons.
- The relationship between firing frequency and current injection (F-I) was measured before and after the application of different concentrations of Riluzole (0.1 µM to 10 µM).[6]
- The persistent sodium current (INaP) was also measured under voltage-clamp conditions at various Riluzole concentrations.[6]
3. Data Analysis: The effective concentration of Riluzole that produced 50% of its maximal effect (EC50) was calculated for both the F-I gain and the inhibition of INaP.[6]
Edaravone: Neuroprotection against Oxidative and Excitotoxic Stress
1. Cell Model: Human iPSCs were differentiated into motor neurons using synthetic mRNAs coding for Ngn2 and Olig2 transcription factors (mRNA-induced motor neurons or miMNs).[7]
2. Assay Procedure for H₂O₂-induced Neurotoxicity:
- miMNs were treated with Edaravone.
- Oxidative stress was induced by exposing the cells to 25 µM hydrogen peroxide (H₂O₂).[7]
- Neurite length was measured to quantify neuronal damage and the protective effect of Edaravone.[7]
3. Assay Procedure for Glutamate-induced Neurotoxicity:
- A similar protocol was followed, with glutamate being used as the neurotoxic insult to assess Edaravone's protective effects in an excitotoxicity model.[7]
Visualizing the Pathways and Processes
Caption: Mechanism of action of FP802.
Caption: Experimental workflow for in vitro comparison.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of ATL-802: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of ATL-802, a hypothetical inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. The primary downstream effect of this pathway inhibition is the suppression of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a key event in inflammatory responses. This document outlines various experimental approaches, from direct biophysical interaction to downstream functional readouts, to confirm that this compound effectively engages its intended target within a cellular context.
Introduction to this compound and its Target Pathway
This compound is an investigational small molecule designed to disrupt the pro-inflammatory signaling cascade initiated by TNF-α. Upon binding to its receptor, TNFR1, TNF-α triggers a series of intracellular events culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of various inflammatory genes, including VCAM-1. By inhibiting a key kinase in this pathway, this compound aims to prevent NF-κB activation and the subsequent expression of VCAM-1 on the cell surface, thereby reducing leukocyte adhesion and mitigating the inflammatory response.
Below is a diagram illustrating the targeted signaling pathway.
Comparison of Target Engagement Validation Methods
Validating that a compound engages its intended target in a cell is a critical step in drug discovery. A multi-faceted approach, employing both direct and indirect methods, provides the most robust evidence. Below is a comparison of various assays to validate the target engagement of this compound.
| Assay Type | Specific Method | Measures | Pros | Cons | Illustrative IC50 of this compound |
| Direct Target Engagement | Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of the target kinase upon this compound binding. | Label-free; confirms direct physical interaction in a native cellular environment. | Lower throughput; requires a specific antibody for detection; optimization can be time-consuming. | 150 nM |
| Proximal Pathway Engagement | NF-κB Luciferase Reporter Assay | Inhibition of TNF-α-induced NF-κB transcriptional activity. | High-throughput; quantitative measure of pathway inhibition. | Indirect measure of target binding; susceptible to off-target effects influencing the reporter. | 300 nM |
| Downstream Functional Output | Western Blot for VCAM-1 | Reduction in TNF-α-induced VCAM-1 protein expression. | Measures a physiologically relevant downstream event; semi-quantitative. | Low throughput; labor-intensive; less precise than reporter assays. | 500 nM |
| Downstream Functional Output | Flow Cytometry for VCAM-1 | Reduction in cell surface expression of VCAM-1. | Quantitative measure of a key functional outcome on a single-cell level. | Requires specific antibodies; can be lower throughput than plate-based assays. | 550 nM |
| Alternative High-Throughput | In-Cell Western Assay | Quantification of target protein levels or post-translational modifications. | Higher throughput than traditional Western blots; allows for multiplexing. | Requires specific antibodies and specialized imaging equipment. | 480 nM |
Experimental Workflow for Target Validation
A logical workflow for validating a compound like this compound involves moving from high-throughput pathway screens to more detailed, direct engagement and functional assays.
Comparative Analysis of ATL-802 and Other Inhibitors for Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ATL-802, a novel TwinF interface (TI) inhibitor, with other prominent inhibitors investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). The comparison focuses on preclinical data from the widely utilized SOD1G93A mouse model of ALS, offering a quantitative and methodological overview to inform research and development efforts.
Executive Summary
This compound (also known as FP802) represents a new class of neuroprotective agents that selectively target the extrasynaptic NMDA receptor (eNMDAR)-mediated neurotoxicity, a key pathological mechanism implicated in ALS. Unlike broader-acting glutamate (B1630785) modulators or antioxidants, this compound works by disrupting the formation of a specific death-signaling complex. This guide compares the preclinical efficacy of this compound with established ALS treatments, Riluzole and Edaravone, and another investigational therapy, AMX0035, across key outcome measures including motor neuron survival, motor function, and biomarker modulation.
Mechanism of Action Overview
The therapeutic agents discussed in this guide employ distinct mechanisms to combat motor neuron degeneration in ALS:
-
This compound (FP802): A TwinF interface (TI) inhibitor that selectively disrupts the NMDAR/TRPM4 death signaling complex at extrasynaptic sites. This targeted approach aims to block excitotoxicity without interfering with the normal physiological functions of synaptic NMDA receptors.[1][2]
-
Riluzole: A glutamate modulator with multiple proposed mechanisms, including the inhibition of glutamate release and the inactivation of voltage-dependent sodium channels.[3] Its primary goal is to reduce glutamate-induced excitotoxicity.
-
Edaravone: A potent free radical scavenger that mitigates oxidative stress, another significant contributor to motor neuron damage in ALS.[4][5]
-
AMX0035: A combination therapy designed to target endoplasmic reticulum (ER) stress and mitochondrial dysfunction, two interconnected pathways leading to neuronal cell death.
Signaling Pathway of this compound
The following diagram illustrates the targeted mechanism of this compound in preventing eNMDAR-mediated neurotoxicity.
Preclinical Efficacy in the SOD1G93A Mouse Model
The following tables summarize key efficacy data from preclinical studies in the SOD1G93A mouse model of ALS. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Effect on Motor Neuron Survival
| Inhibitor | Dosage and Administration | Age at Treatment Initiation | Outcome | Reference |
| This compound (FP802) | 30 mg/kg, oral gavage | 15 weeks (post-symptom onset) | Stopped the progressive loss of lumbar spinal motor neurons. | [1] |
| Riluzole | 2 µM in culture medium | N/A (in vitro) | Decreased the amplitude of persistent inward current in SOD1G93A motoneurons. | [3] |
| Edaravone | 10 mg/kg, intraperitoneal | 3-4 weeks (post-symptom onset) | Significantly increased the number of surviving spinal motor neurons. | [4] |
| AMX0035 | N/A | N/A | Preclinical models showed preservation of motor neurons. | [6] |
Table 2: Effect on Motor Function
| Inhibitor | Motor Function Test | Outcome | Reference |
| This compound (FP802) | Neurological Score | Significantly improved neurological scores in treated mice. | [1] |
| Riluzole | Rotarod, Stride Length | No significant impact on the decline in motor performance. | [7][8] |
| Edaravone | Rotarod | Significantly slowed motor decline in transgenic mice. | [5] |
| AMX0035 | N/A | Preclinical models showed evidence of lesser nerve cell death and inflammation. | [6] |
Table 3: Effect on Biomarkers and Survival
| Inhibitor | Biomarker/Endpoint | Outcome | Reference |
| This compound (FP802) | Serum Neurofilament Light Chain (NfL) | Reduced serum NfL levels. | [1][2] |
| This compound (FP802) | Lifespan | Significantly extended lifespan (median survival increased from 151 to 164 days). | [1] |
| Riluzole | Lifespan | No significant benefit on lifespan in several mouse models. | [8] |
| Edaravone | 3-nitrotyrosine/tyrosine ratio | Reduced the ratio in a dose-dependent manner. | [5] |
| AMX0035 | N/A | Preclinical evidence of reduced inflammation. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SOD1G93A Mouse Model
The majority of the preclinical data presented was generated using the heterozygous SOD1G93A transgenic mouse on a C57BL/6 background.[1] This model exhibits a progressive motor neuron degeneration that mimics many aspects of human ALS.[9]
Drug Administration
-
This compound (FP802): Administered via oral gavage.
-
Riluzole: Typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and administered in the drinking water.[8]
-
Edaravone: Administered via intraperitoneal injection.[4]
Motor Function Assessment: Rotarod Test
The rotarod test is a standard method for evaluating motor coordination, balance, and endurance in rodent models.
Biomarker Analysis: Neurofilament Light Chain (NfL) ELISA
Serum or cerebrospinal fluid (CSF) levels of NfL, a marker of neuroaxonal damage, are quantified using an enzyme-linked immunosorbent assay (ELISA).
Histological Analysis: Motor Neuron Counting
The number of surviving motor neurons in the spinal cord is a critical endpoint for assessing neuroprotection.
-
Tissue Preparation: Mice are euthanized, and the lumbar spinal cord is dissected and fixed in paraformaldehyde.
-
Sectioning: The fixed tissue is sectioned using a cryostat or vibratome.
-
Immunohistochemistry: Sections are stained with an antibody against Choline Acetyltransferase (ChAT), a specific marker for motor neurons.
-
Microscopy and Counting: The number of ChAT-positive cells in the ventral horn of the spinal cord is counted using a microscope.
-
Data Analysis: The average number of motor neurons per section is calculated and compared between treatment groups.
Conclusion
References
- 1. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibl-international.com [ibl-international.com]
- 4. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the A2B Adenosine Receptor Antagonist ATL-802
This guide provides a comprehensive comparison of the A2B adenosine (B11128) receptor (A2BR) antagonist ATL-802 with other relevant compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the A2B receptor. The information presented is based on available experimental data.
Introduction to this compound and the A2B Adenosine Receptor
This compound is a potent and selective antagonist of the A2B adenosine receptor, a G-protein coupled receptor that is activated by adenosine. The A2B receptor is typically activated when extracellular adenosine concentrations are high, which can occur in pathological conditions such as inflammation, hypoxia, and cancer. Consequently, A2BR antagonists like this compound are being investigated for their therapeutic potential in various diseases, including cancer and inflammatory disorders.
Mechanism of Action: A2B Receptor Signaling Pathway
The A2B adenosine receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Upon activation by adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence various cellular processes, including cell proliferation, inflammation, and immune responses. This compound exerts its effect by competitively binding to the A2B receptor, thereby blocking adenosine from binding and inhibiting the downstream signaling pathway.
Caption: A2B Receptor Signaling and this compound Inhibition.
Comparative Analysis of A2BR Antagonists
The following tables provide a comparative summary of this compound and other known A2BR antagonists based on their binding affinities and functional activities in various cell lines. This data is compiled from multiple studies to facilitate a cross-validation of activity.
Table 1: Comparative Binding Affinities (Ki) of A2BR Antagonists
| Compound | Human A2BR Ki (nM) | Mouse A2BR Ki (nM) | Reference |
| This compound | 2.36 | 8.58 | [1] |
| PSB-1115 | 53.4 | 2200 | [2] |
| PSB-603 | 0.553 | - | [3] |
| MRS 1754 | ~1.13 | - | [4] |
Note: Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Activity (IC50/Kb) in Cell-Based Assays
| Compound | Cell Line | Assay Type | Potency (nM) | Effect | Reference |
| This compound | Murine Type II Alveolar Epithelial Cells | cAMP Accumulation | - | Inhibition of NECA-stimulated cAMP increase | - |
| PSB-1115 | HEK-293 | cAMP Accumulation | 865 (IC50) | Inhibition of NECA-induced Gα15 activation | [1] |
| PSB-603 | HEK-293 | cAMP Accumulation | - | Non-competitive antagonism of NECA response | [5] |
| PSB-603 | Prostate Cancer Cell Lines | Proliferation Assay | - | Decreased cell proliferation | [6] |
| PSB-603 | Colon Cancer Cells | Proliferation Assay | - | Decreased cell proliferation | [6] |
| ISAM-R56A | Patient-derived Breast Cancer Spheroids | Growth Assay | - | Prevents spheroid growth | [7] |
Note: IC50 represents the concentration of an antagonist that inhibits a biological response by 50%. Kb is the equilibrium dissociation constant for an antagonist, indicating its potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are standard protocols for key assays used to characterize A2BR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A2B receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human or mouse A2B receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Membrane preparations (containing a specific amount of protein, e.g., 10-20 µg) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
A radiolabeled A2BR antagonist with known high affinity (e.g., [3H]PSB-603) is added at a concentration near its Kd value.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM XAC).
-
The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
-
Cell Culture:
-
Cells endogenously expressing the A2B receptor or a cell line engineered to express the receptor (e.g., HEK-293) are seeded in multi-well plates and cultured overnight.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation, and the cells are pre-incubated.
-
Cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
An A2BR agonist (e.g., NECA) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
The reaction is stopped after a specific incubation time by lysing the cells.
-
-
cAMP Measurement:
-
The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or BRET (Bioluminescence Resonance Energy Transfer).
-
-
Data Analysis:
-
The antagonist's effect is measured as the percentage of inhibition of the agonist-induced cAMP production.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for A2BR Antagonist Validation
The following diagram outlines a typical workflow for the identification and validation of novel A2B receptor antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jitc.bmj.com [jitc.bmj.com]
Head-to-Head Comparison: ATL-802 and PSB-603 for Selective A2B Adenosine Receptor Antagonism
In the landscape of selective adenosine (B11128) A2B receptor (A2BR) antagonists, both ATL-802 and PSB-603 have emerged as potent molecules with significant research interest for their potential therapeutic applications in conditions such as diabetes, inflammation, and cancer. This guide provides a comparative overview of their pharmacological profiles based on available experimental data, details the methodologies behind these findings, and illustrates the key signaling pathway involved.
Quantitative Comparison of Receptor Binding Affinity
The primary measure of a receptor antagonist's potency is its binding affinity (Ki) to its target receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and PSB-603 at the human adenosine A2B receptor, as well as their selectivity against other human adenosine receptor subtypes.
| Compound | hA2B Ki (nM) | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |
| This compound | 2.36[1] | 369[1] | 654[1] | >1000[1] |
| PSB-603 | 0.553[2][3][4] | >10000[4] | >10000[4] | >10000[4] |
Data Interpretation: Based on the available data, PSB-603 demonstrates a higher binding affinity for the human A2B receptor than this compound. Furthermore, PSB-603 exhibits exceptional selectivity, with negligible affinity for the A1, A2A, and A3 adenosine receptor subtypes at concentrations up to 10,000 nM.[4] this compound also shows good selectivity for the A2B receptor over other subtypes.
Experimental Protocols
The following is a representative experimental protocol for a radioligand binding assay, a standard method used to determine the binding affinity (Ki) of a compound to a target receptor. This protocol is based on methodologies described for A2B receptor antagonists.[5][6]
Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound, PSB-603) for the human A2B adenosine receptor.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing the recombinant human A2B adenosine receptor.
-
Radioligand: [3H]PSB-603 (a high-affinity, selective A2B antagonist radioligand).
-
Test Compounds: this compound, PSB-603.
-
Non-specific Binding Control: ZM241385 (10 µM) or another suitable high-concentration antagonist.
-
Incubation Buffer: Typically a Tris-HCl based buffer with appropriate salts (e.g., MgCl2).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Aliquots of cell membranes expressing the hA2B receptor are thawed on ice.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a mixture of the cell membranes, the radioligand ([3H]PSB-603 at a concentration below its Kd), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
A2B Adenosine Receptor Signaling Pathway
The A2B adenosine receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, adenosine, the receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. In some cell types, the A2B receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway. Antagonists like this compound and PSB-603 block the binding of adenosine, thereby inhibiting these downstream signaling cascades.
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow for Ki Determination
The process of determining the Ki value of a compound involves a series of systematic steps, from preparing the necessary biological materials to analyzing the final data.
References
- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PSB 603 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 5. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of TT125-802 (ATL-802) Against Known Therapeutic Agents in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel therapeutic agent TT125-802 (erroneously referred to as ATL-802 in the prompt), a first-in-class oral CBP/p300 bromodomain inhibitor, against current standard-of-care and emerging therapies for non-small cell lung cancer (NSCLC) with specific genetic mutations. The data presented herein is intended to offer an objective comparison to inform research and development efforts in oncology.
Introduction to TT125-802
TT125-802 is an investigational small molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP) and E1A-associated protein p300. Its mechanism of action is centered on the concept of "non-oncogene addiction," aiming to disrupt transcriptional escape pathways that cancer cells utilize to develop resistance to targeted therapies.[1] By inhibiting CBP/p300, TT125-802 is designed to overcome resistance to established treatments for NSCLC, particularly in patients with EGFR mutations or KRAS G12C mutations who have progressed on prior therapies.[1][2] The agent has received Fast Track designation from the U.S. Food and Drug Administration for these indications.[1]
Benchmarking in EGFR-Mutant NSCLC
Patients with EGFR-mutant NSCLC who progress on EGFR tyrosine kinase inhibitors (TKIs) represent a significant clinical challenge. This section compares the preliminary data of TT125-802 with the current standard of care, osimertinib (B560133) in combination with chemotherapy, and an emerging antibody-drug conjugate, patritumab deruxtecan (B607063).
Quantitative Data Summary: Efficacy in EGFR-Mutant NSCLC
| Therapeutic Agent | Trial | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Duration of Response (DoR) | Overall Survival (OS) |
| TT125-802 | TT-CSP-001 (Phase 1) | Advanced solid tumors, including EGFR-mutant NSCLC post-TKI | Confirmed Partial Response in 1 EGFR-mutant NSCLC patient | Data not yet mature | Durable response reported | Data not yet mature |
| Osimertinib + Chemotherapy | FLAURA2 (Phase 3) | 1st-line advanced EGFR-mutant NSCLC | Not Reported | 25.5 months | 24.0 months | 47.5 months |
| Patritumab Deruxtecan | HERTHENA-Lung01 (Phase 2) | EGFR-mutant NSCLC post-TKI and chemotherapy | 29.8% | 5.5 months | 6.4 months | 11.9 months |
Quantitative Data Summary: Safety in EGFR-Mutant NSCLC
| Therapeutic Agent | Trial | Common Adverse Events (Grade ≥3) |
| TT125-802 | TT-CSP-001 (Phase 1) | Hyperglycemia (one dose-limiting toxicity) |
| Osimertinib + Chemotherapy | FLAURA2 (Phase 3) | Neutropenia, thrombocytopenia, anemia, leukopenia |
| Patritumab Deruxtecan | HERTHENA-Lung01 (Phase 2) | Neutropenia, thrombocytopenia, leukopenia, anemia, febrile neutropenia |
Benchmarking in KRAS G12C-Mutant NSCLC
The development of specific inhibitors for KRAS G12C has transformed the treatment landscape for this subset of NSCLC. Here, TT125-802 is compared with the approved agents sotorasib (B605408) and adagrasib.
Quantitative Data Summary: Efficacy in KRAS G12C-Mutant NSCLC
| Therapeutic Agent | Trial | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Duration of Response (DoR) | Overall Survival (OS) |
| TT125-802 | TT-CSP-001 (Phase 1) | Advanced solid tumors, including KRAS G12C-mutant NSCLC post-inhibitor | Confirmed Partial Response in 1 KRAS G12C-mutant NSCLC patient | Data not yet mature | Durable response reported | Data not yet mature |
| Sotorasib | CodeBreaK 200 (Phase 3) | Pretreated KRAS G12C-mutant NSCLC | 28.1% | 5.6 months | 8.6 months | 10.6 months |
| Adagrasib | KRYSTAL-1 (Phase 2) | Pretreated KRAS G12C-mutant NSCLC | 42.9% | 6.5 months | 8.5 months | 12.6 months |
Quantitative Data Summary: Safety in KRAS G12C-Mutant NSCLC
| Therapeutic Agent | Trial | Common Adverse Events (Grade ≥3) |
| TT125-802 | TT-CSP-001 (Phase 1) | Hyperglycemia (one dose-limiting toxicity) |
| Sotorasib | CodeBreaK 200 (Phase 3) | Diarrhea, neutropenia, increased alanine (B10760859) aminotransferase |
| Adagrasib | KRYSTAL-1 (Phase 2) | Increased lipase, anemia, diarrhea, nausea, fatigue |
Experimental Protocols
TT125-802: TT-CSP-001 (NCT06403436)
-
Study Design: A Phase 1, first-in-human, open-label, multicenter study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of TT125-802 as a single agent.[3][4]
-
Patient Population: Patients with advanced solid tumors that are relapsed or refractory to standard-of-care therapies.[1]
-
Dosing: Oral administration of TT125-802 in escalating dose cohorts, ranging from 15 mg to 100 mg once daily and 60 mg twice daily.[5]
-
Primary Endpoints: Frequency and severity of adverse events, dose-limiting toxicities, and determination of the recommended Phase 2 dose.[6]
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS).[7]
Osimertinib + Chemotherapy: FLAURA2 (NCT04035442)
-
Study Design: A Phase 3, open-label, randomized study comparing osimertinib with or without platinum-pemetrexed chemotherapy.[3][8]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletions or L858R mutations, with no prior systemic therapy for advanced disease.[9]
-
Dosing: Osimertinib (80 mg once daily) with or without pemetrexed (B1662193) (500 mg/m²) plus cisplatin (B142131) (75 mg/m²) or carboplatin (B1684641) (AUC5) every 3 weeks for 4 cycles, followed by maintenance osimertinib with or without pemetrexed.[10]
-
Primary Endpoint: Progression-free survival.[10]
-
Key Secondary Endpoint: Overall survival.[10]
Patritumab Deruxtecan: HERTHENA-Lung01 (NCT04619004)
-
Study Design: A Phase 2, open-label, randomized study.[5][11]
-
Patient Population: Patients with locally advanced or metastatic EGFR-mutant NSCLC who have progressed on or after at least one EGFR TKI and one platinum-based chemotherapy regimen.[5]
-
Dosing: Patritumab deruxtecan administered intravenously every 3 weeks, with one arm receiving a fixed dose of 5.6 mg/kg and another an up-titration regimen (3.2 mg/kg, 4.8 mg/kg, 6.4 mg/kg).[12][13]
-
Primary Endpoint: Objective response rate by blinded independent central review.[12][13]
-
Secondary Endpoints: Duration of response, progression-free survival, and overall survival.[12]
Sotorasib: CodeBreaK 200 (NCT04303780)
-
Study Design: A Phase 3, randomized, open-label, multicenter trial comparing sotorasib to docetaxel (B913).[7][14]
-
Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had received prior platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[15][16]
-
Dosing: Sotorasib 960 mg orally once daily versus docetaxel 75 mg/m² intravenously every 3 weeks.[15][16]
-
Secondary Endpoints: Overall survival, objective response rate, and duration of response.[7]
Adagrasib: KRYSTAL-1 (NCT03785249)
-
Study Design: A multicohort Phase 1/2 study of adagrasib as monotherapy or in combination.[17][18]
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who were previously treated with platinum-based chemotherapy and an anti-PD-1/L1 therapy.[17]
-
Dosing: Adagrasib 600 mg orally twice daily.[2]
-
Primary Endpoint: Objective response rate.[17]
-
Secondary Endpoints: Duration of response, progression-free survival, and overall survival.[17]
Signaling Pathways and Experimental Workflows
TT125-802 Mechanism of Action
TT125-802 inhibits the bromodomains of CBP and p300, which are histone acetyltransferases that act as transcriptional co-activators. In cancer, these proteins can drive the expression of genes involved in survival and resistance to therapy. By blocking CBP/p300, TT125-802 aims to suppress these transcriptional programs, thereby re-sensitizing tumors to targeted agents or inducing anti-tumor effects directly.
Caption: TT125-802 inhibits CBP/p300, preventing histone acetylation.
Overcoming EGFR TKI Resistance
In EGFR-mutant NSCLC, resistance to TKIs can emerge through various mechanisms, including the activation of bypass signaling pathways. CBP/p300 inhibition is hypothesized to suppress the transcriptional upregulation of these bypass pathways.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ascopubs.org [ascopubs.org]
- 3. A study of Osimertinib with or without Chemotherapy as 1st line Treatment in Patients with mutated Epidermal Growth Factor Receptor Non-Small Cell Lung Cancer (FLAURA2) [astrazenecaclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. CodeBreaK 200: Sotorasib (AMG510) Has Broken the KRAS G12C+ NSCLC Enigma Code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. oncodaily.com [oncodaily.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 16. ascopubs.org [ascopubs.org]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Independent Verification of ATL-802 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data available for ATL-802, a potent and selective A2B adenosine (B11128) receptor (A2BR) antagonist, with other relevant alternatives in the field. The information is presented to facilitate independent verification and to assist in the evaluation of this compound for further research and development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Comparative Analysis of A2B Receptor Antagonists
The A2B adenosine receptor is a G-protein coupled receptor that is increasingly recognized as a therapeutic target for a variety of conditions, including diabetes and inflammatory diseases. This compound has emerged as a high-affinity antagonist for this receptor. The following tables present a comparative summary of the in vitro binding affinities and functional potencies of this compound and other notable A2B receptor antagonists.
| Compound | Human A2BR Ki (nM) | Human A1R Ki (nM) | Human A2AR Ki (nM) | Human A3R Ki (nM) | Selectivity for A2BR over other subtypes |
| This compound | 8.6 (mouse) | >10,000 | 8,393 | >10,000 | >975-fold vs A2AR |
| MRS-1706 | 1.39 | 157 | 112 | 230 | ~80-fold vs A2AR, ~113-fold vs A1R, ~165-fold vs A3R[1] |
| PSB-0788 | 0.393 | >10,000 | >10,000 | >10,000 | >25,000-fold |
| LAS101057 | 24 | - | - | - | - |
| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) |
| This compound | cAMP accumulation | NECA | Murine Type II Alveolar Epithelial Cells | - (Effective at 100 nM) |
| MRS-1706 | cAMP accumulation | NECA | Wild-type corpus cavernosal strips | - (Effective at 1 µM)[1] |
| PSB-603 | Calcium mobilization | NECA | HEK293-Gα15 cells | - (Effective at 100 nM)[2] |
Table 2: Comparative Functional Antagonism of A2B Receptor-Mediated Responses. IC50 values represent the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Signaling Pathways and Experimental Workflows
To understand the context of the experimental results, it is crucial to visualize the underlying biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate the A2B receptor signaling cascade and the workflows for the key experimental assays used to characterize this compound and its alternatives.
A2B Adenosine Receptor Signaling Pathway
The A2B receptor, upon activation by adenosine, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a key second messenger. The receptor can also couple to the Gq subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor. It involves competing a radiolabeled ligand with the unlabeled test compound (e.g., this compound) for binding to cell membranes expressing the receptor of interest.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP in response to receptor activation. For an antagonist like this compound, its ability to block agonist-induced cAMP production is quantified.
Caption: cAMP Accumulation Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for A2B Adenosine Receptor
This protocol is a generalized procedure based on common practices for determining the binding affinity of antagonists to the A2B adenosine receptor.
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human A2B adenosine receptor are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A range of concentrations of the unlabeled antagonist (e.g., this compound).
-
A fixed concentration of a suitable radioligand, such as [³H]PSB-603 (e.g., 0.3 nM).[3]
-
The cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 400 µM NECA).[4][5]
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the unlabeled antagonist.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the antagonist.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol outlines a common method for assessing the functional antagonism of the A2B receptor by measuring the inhibition of agonist-induced cAMP production.
-
Cell Culture and Plating:
-
HEK-293 cells stably expressing the human A2B adenosine receptor are cultured in a suitable medium.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS or serum-free medium).
-
The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 30 µM rolipram) for a short period (e.g., 15 minutes) to prevent the degradation of cAMP.[4]
-
A range of concentrations of the antagonist (e.g., this compound) is added to the wells, and the plate is incubated for a further period (e.g., 15-30 minutes).
-
A fixed concentration of an A2B receptor agonist, such as NECA (e.g., 10 µM), is then added to stimulate cAMP production.[4] A set of wells without agonist serves as the basal control.
-
The stimulation is allowed to proceed for a defined time (e.g., 15-30 minutes) at 37°C.[4]
-
-
cAMP Detection:
-
The stimulation is terminated by lysing the cells with a lysis buffer provided with a commercial cAMP detection kit.
-
The concentration of cAMP in the cell lysates is then determined using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA), according to the manufacturer's instructions.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio or absorbance) are used to calculate the concentration of cAMP in each well based on a standard curve.
-
The data are then plotted as the cAMP concentration versus the log concentration of the antagonist.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, is determined by non-linear regression analysis of the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonist-Dependent Coupling of the Promiscuous Adenosine A2B Receptor to Gα Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Proper Disposal Procedures for Novel Research Chemicals Such as ATL-802
Providing essential safety and logistical information for laboratory professionals is paramount. Due to the absence of specific public data on a compound designated "ATL-802," this guide outlines the standard operational procedures for the safe disposal of novel or uncharacterized research chemicals, ensuring laboratory safety and regulatory compliance.
For any newly synthesized or commercially sourced compound where a Safety Data Sheet (SDS) is not available, a risk assessment must be conducted before handling and disposal. The following procedural guidance is designed to assist researchers, scientists, and drug development professionals in making informed decisions.
Step 1: Characterization and Hazard Assessment
Before disposal, all available information about the chemical must be reviewed. If the synthesis pathway is known, potential hazards can be inferred from the functional groups present in the molecule and any hazardous reagents used.
Key Assessment Questions:
-
Is the compound potentially reactive, explosive, corrosive, flammable, or toxic?
-
Are there any structural alerts for carcinogenicity, mutagenicity, or reproductive toxicity?
-
What is the physical state of the waste (solid, liquid, gas)?
-
Is it contaminated with any other substances, such as solvents or heavy metals?
Step 2: Waste Segregation and Labeling
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound, experimental compound").
-
The approximate quantities of each component.
-
The primary hazard(s) (e.g., flammable, corrosive, toxic).
-
The date accumulation started.
-
Step 3: Storage
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.
-
In secondary containment to catch any potential leaks.
Step 4: Disposal
Never dispose of unknown chemicals down the drain or in the regular trash. All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
General Disposal Workflow:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office.
-
Waste Profile: You may need to complete a waste profile sheet, providing all known information about the chemical.
-
Scheduled Pickup: EHS will arrange for a trained professional to pick up the waste from your laboratory.
The following diagram illustrates the decision-making process for the disposal of a novel research chemical.
Quantitative Data: General Chemical Waste Categories
While specific data for this compound is unavailable, the following table summarizes common categories of laboratory chemical waste and their typical disposal routes. This structured data is provided to facilitate easy comparison and planning for waste management.
| Waste Category | Examples | Primary Hazards | Typical Disposal Route |
| Halogenated Solvents | Dichloromethane, Chloroform | Toxic, Carcinogenic | Hazardous Waste Incineration or Fuel Blending |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes, Ethyl Acetate | Flammable | Fuel Blending or Hazardous Waste Incineration |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid (pH < 2) | Corrosive | Neutralization followed by wastewater treatment or Hazardous Waste Landfill |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide (pH > 12.5) | Corrosive | Neutralization followed by wastewater treatment or Hazardous Waste Landfill |
| Heavy Metal Waste | Mercury, Lead, Cadmium, Chromium compounds | Toxic, Environmental Hazard | Stabilization and Hazardous Waste Landfill[1] |
| Solid Chemical Waste | Contaminated labware, silica (B1680970) gel, reagents | Varies (Toxic, Flammable, Reactive) | Hazardous Waste Incineration or Landfill |
Experimental Protocols
As "this compound" is an uncharacterized compound, no specific experimental protocols for its disposal exist. The primary "protocol" is the general procedure for hazardous waste disposal outlined above and dictated by institutional and regulatory standards. The key steps are hazard assessment, proper containment and labeling, and disposal through a certified hazardous waste handler.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and contact your EHS office with any questions. The responsibility for safe handling and disposal lies with the generator of the waste.
References
Navigating the Unknown: A Safety and Handling Guide for Novel Research Compounds like ATL-802
Disclaimer: No specific public safety data sheet (SDS) or handling information was found for a chemical compound designated "ATL-802." This suggests that this compound may be a novel research compound, an internal designation, or a hypothetical substance. The following guide provides essential safety and logistical information based on established best practices for handling new or uncharacterized chemical entities in a research and drug development setting. It is imperative to treat any unknown substance as potentially hazardous.
When working with a novel compound, a thorough risk assessment is the first and most critical step before any handling or experimentation.[1] This involves evaluating the chemical structure for known toxic or reactive groups and considering the nature of the planned procedures.[1] All personnel must be trained on the potential risks and the established safety protocols for handling unknown substances.[1]
Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment (PPE). When handling a compound with an unknown hazard profile, a multi-layered approach to PPE is crucial to protect against dermal, ocular, and inhalation routes of exposure.[1] The following table summarizes the recommended PPE.
| Protection Level | Required Personal Protective Equipment | Purpose |
| Primary Barrier | Double-gloving: Chemically resistant gloves (e.g., nitrile, neoprene).[1] | Provides an extra layer of protection in case the outer glove is breached. The outer glove should be changed immediately if contamination is suspected.[1] |
| Lab Coat: Flame-resistant with long sleeves and tight cuffs.[1][2] | Protects skin and personal clothing from splashes and spills.[1] | |
| Secondary Barrier | Disposable Gown: Back-closing, low-permeability fabric worn over the lab coat.[1] | Offers additional protection against chemical permeation.[1] |
| Shoe Covers: Disposable and slip-resistant.[1] | Prevents the tracking of chemical contamination outside the laboratory.[1] | |
| Eye and Face Protection | Chemical Splash Goggles: Must provide a complete seal around the eyes.[1] | Protects eyes from splashes, sprays, and aerosols.[1] |
| Face Shield: Worn over safety goggles.[1][3] | Provides an additional layer of protection for the entire face, especially when a splash hazard is present.[3][4] | |
| Respiratory Protection | Respirator: A fit-tested N95 or higher-rated respirator.[1] | Essential when handling powders or when there is a risk of generating aerosols to protect against inhalation.[1] |
Operational Plan: Step-by-Step Handling Protocol
When handling a novel compound like this compound, a systematic approach is necessary to minimize risk. All work with the compound, especially when handling powders or volatile solutions, should be conducted within a certified chemical fume hood to prevent inhalation exposure.[2][5]
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety equipment, such as eyewash stations and safety showers, are accessible and unobstructed.[6]
-
Designate a specific area within the fume hood for the experiment.
-
Use the smallest quantity of the substance necessary for the experiment.[1]
-
-
Handling and Experimentation:
-
Avoid the generation of dust and aerosols.[1]
-
Use dedicated glassware and equipment. If this is not possible, thoroughly decontaminate equipment after use.[1]
-
Keep all containers with the compound clearly labeled and sealed when not in use.[7]
-
Never work alone when conducting hazardous procedures.[7]
-
-
Post-Handling:
Disposal Plan for Uncharacterized Compounds
The disposal of an unknown chemical waste stream must be handled with extreme caution to ensure compliance with environmental regulations and to protect waste handlers.[1] Do not mix waste from a novel compound with other chemical waste streams.[2]
| Step | Procedure | Key Considerations |
| 1. Segregation | Collect all waste contaminated with the novel compound separately. | Do not mix with other waste streams to avoid unknown chemical reactions.[2] |
| 2. Containment | Use designated, leak-proof, and chemically compatible containers. | Liquid waste should be in a container with a secure screw-on cap. Solid waste (gloves, tips, etc.) should be collected in a separate, sealed, puncture-resistant container.[2] |
| 3. Labeling | Clearly label all waste containers with "Hazardous Waste." | The label must include the compound name ("this compound"), the words "Unidentified Compound," the date of accumulation, and the researcher's contact information.[2] |
| 4. Storage | Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. | The storage area should be away from ignition sources and incompatible chemicals.[2] |
| 5. Final Disposal | Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal. | The ultimate disposal must be handled by a licensed hazardous waste disposal company.[2] Never pour chemical waste down sink drains.[5] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Chemical Splash to Eyes or Skin:
-
Chemical Spill:
-
For major spills, evacuate the area immediately, notify others, and contact your institution's EHS or emergency response team.[9][11]
-
For minor spills that you are trained to handle, wear appropriate PPE, contain the spill, and use a chemical spill kit with appropriate absorbent materials.[4]
-
Collect all cleanup materials as hazardous waste.[4]
-
Workflow for Handling Novel Research Compounds
Caption: Workflow for handling novel compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. pozescaf.com [pozescaf.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. usalab.com [usalab.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
